Ser-Ala-alloresact
Description
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Properties
IUPAC Name |
(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69)/t22-,23-,24-,25-,26-,27-,28-,29-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVIBOHPJFWDA-CSJBYALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C1=O)CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71N13O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Ser-Ala-alloresact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ser-Ala-alloresact is a sperm-activating peptide (SAP) originally isolated from the egg jelly of the sea urchin Glyptocidaris crenularis. As a member of the alloresact family of peptides, it plays a crucial role in non-mammalian sperm physiology, primarily through the activation of a receptor guanylate cyclase. This leads to a cascade of intracellular signaling events pivotal for fertilization. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with its receptor, the subsequent signaling pathway, and the physiological consequences for the sperm. The information presented herein is a synthesis of foundational research on sperm-activating peptides, with a specific focus on the data available for the alloresact family.
Introduction to this compound and Sperm-Activating Peptides
Sperm-activating peptides (SAPs) are a diverse group of peptides released by the eggs of many marine invertebrates. They act as chemoattractants and activators of sperm motility, increasing the probability of successful fertilization in a vast aquatic environment. Alloresact and its variants, including this compound, fall into this category of signaling molecules. The parent molecule, alloresact, has the amino acid sequence Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val. This compound is a variant of this core sequence.
The primary function of these peptides is to initiate a signaling cascade within the sperm that modulates its swimming behavior and prepares it for fertilization. This is achieved through interaction with a specific receptor on the sperm's plasma membrane, which has been identified as a membrane-bound guanylate cyclase.
The Molecular Target: Receptor Guanylate Cyclase
The receptor for this compound and other SAPs is a transmembrane protein with intrinsic guanylate cyclase activity. This receptor-enzyme is a key component of the sperm's sensory machinery, allowing it to detect and respond to egg-derived chemical cues.
Receptor Binding and Activation
The binding of this compound to the extracellular domain of the guanylate cyclase receptor is the initial and most critical step in its mechanism of action. This ligand-receptor interaction induces a conformational change in the receptor, which allosterically activates the intracellular guanylate cyclase catalytic domain.
Table 1: Quantitative Data for Sperm-Activating Peptide Activity
| Peptide Family | Species of Origin | Parameter | Value | Reference |
| Alloresact | Glyptocidaris crenularis | Effective Concentration for Respiration and Cyclic Nucleotide Increase | As low as 10⁻¹⁰ M | [1] |
The Signaling Pathway
The activation of the receptor guanylate cyclase by this compound initiates a well-defined signaling cascade.
Pathway Description:
-
Binding: this compound binds to the extracellular domain of the receptor guanylate cyclase on the sperm flagellum.
-
Guanylate Cyclase Activation: This binding event activates the intracellular catalytic domain of the receptor.
-
cGMP Synthesis: The activated guanylate cyclase converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This results in a rapid and transient increase in intracellular cGMP concentration.
-
Ion Channel Modulation: The elevated cGMP levels directly gate the opening of cGMP-dependent ion channels. In sea urchin sperm, this has been shown to be a potassium-selective channel, leading to hyperpolarization of the sperm membrane.
-
Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺).
-
Physiological Response: The increase in intracellular Ca²⁺ concentration is a key trigger for changes in the flagellar beat pattern, leading to altered motility and chemotactic guidance towards the egg.
Experimental Protocols
The study of this compound's mechanism of action involves a variety of specialized experimental techniques.
Peptide Purification
-
Source: Egg jelly of the sea urchin Glyptocidaris crenularis.
-
Methodology: A multi-step purification process is employed, typically involving:
-
Collection of egg jelly.
-
Ethanol extraction.
-
A series of column chromatography steps, such as gel filtration and reverse-phase high-performance liquid chromatography (HPLC), to isolate the peptides of interest.
-
Receptor Binding Assay (General Protocol)
While a specific protocol for this compound is not detailed in available literature, a general radioligand binding assay protocol for SAPs can be adapted.
-
Sperm Membrane Preparation: Isolate sperm plasma membranes through homogenization and differential centrifugation.
-
Radiolabeling: Synthetically produce and radiolabel this compound (e.g., with ¹²⁵I).
-
Incubation: Incubate the sperm membranes with increasing concentrations of the radiolabeled peptide.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis.
Guanylate Cyclase Activity Assay
-
Sperm Homogenate Preparation: Prepare a sperm homogenate to make the intracellular components accessible.
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Reaction Mixture: Prepare a reaction buffer containing GTP (the substrate for guanylate cyclase), a phosphodiesterase inhibitor (to prevent cGMP degradation), and the sperm homogenate.
-
Stimulation: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions for a defined period at a controlled temperature.
-
Termination: Stop the reaction, typically by heat inactivation.
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cGMP Quantification: Measure the amount of cGMP produced using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Plot the cGMP concentration against the peptide concentration to determine the EC₅₀ (the concentration of peptide that elicits a half-maximal response).
Sperm Chemotaxis Assay
-
Sperm Suspension: Prepare a suspension of motile sperm in a suitable buffer.
-
Chemotaxis Chamber: Utilize a chemotaxis chamber that allows for the establishment of a stable concentration gradient of this compound.
-
Microscopy: Observe and record the swimming behavior of the sperm within the gradient using dark-field or phase-contrast microscopy.
-
Data Analysis: Analyze the sperm tracks to determine the directionality and velocity of their movement relative to the peptide gradient.
Conclusion
The mechanism of action of this compound is a classic example of receptor-mediated signal transduction in sperm physiology. Its interaction with a receptor guanylate cyclase triggers a cGMP-dependent signaling cascade that ultimately modulates sperm motility and guides the sperm towards the egg. While the broader principles of this mechanism are well-established through studies of related sperm-activating peptides, further research is warranted to elucidate the specific quantitative aspects of this compound's interaction with its receptor and the downstream signaling components. A deeper understanding of these molecular events holds potential for applications in reproductive biology and the development of novel contraceptive or fertility-enhancing agents.
References
Ser-Ala-alloresact: A Technical Guide to its Function and Signaling Pathway in Sperm Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ser-Ala-alloresact is a sperm-activating peptide (SAP) isolated from the egg jelly of the sea urchin Glyptocidaris crenularis. As a chemoattractant, it plays a pivotal role in fertilization by guiding sperm towards the egg. This is achieved through the activation of a sophisticated signaling cascade that modulates sperm motility. This technical guide provides a comprehensive overview of the function of this compound, its associated signaling pathway, available quantitative data, and detailed experimental protocols relevant to its study.
Core Function of this compound
This compound is one of a suite of sperm-activating peptides released by the eggs of the sea urchin Glyptocidaris crenularis to ensure successful fertilization. Its primary function is to act as a chemical guide for sperm, a process known as chemotaxis. By binding to receptors on the sperm flagellum, this compound initiates a signaling cascade that results in altered swimming behavior, directing the sperm towards the increasing concentration of the peptide emanating from the egg. This mechanism is crucial for enhancing the probability of sperm-egg fusion in the marine environment. In addition to chemotaxis, peptides from this family are known to stimulate sperm respiration and motility.
The this compound Signaling Pathway
The chemotactic signaling pathway initiated by this compound and other related sperm-activating peptides in sea urchins is a well-orchestrated series of molecular events that translate the external chemical cue into a change in sperm motility. The binding of this compound to its receptor, a membrane-bound guanylyl cyclase (GC), on the sperm's plasma membrane is the initial step. This binding event allosterically activates the intracellular catalytic domain of the GC, leading to a rapid and transient increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).
This surge in cGMP acts as a second messenger, directly gating the opening of cGMP-dependent potassium (K+) channels. The subsequent efflux of K+ ions causes a transient hyperpolarization of the sperm's plasma membrane. This change in membrane potential, in turn, activates a hyperpolarization-activated, cyclic nucleotide-gated (HCN) channel, allowing an influx of sodium (Na+) ions, which leads to a depolarization of the membrane.
The depolarization phase triggers the opening of voltage-gated calcium (Ca2+) channels, resulting in a rapid and transient influx of Ca2+ into the sperm flagellum. These localized Ca2+ spikes are the ultimate effectors of the chemotactic response, as they modulate the asymmetry of the flagellar beat. This causes the sperm to make corrective turns in its swimming path, orienting it towards the source of the chemoattractant. The signal is terminated by the action of phosphodiesterases that hydrolyze cGMP and by the extrusion of Ca2+ from the cell.
Quantitative Data
| Parameter | Value | Species | Notes |
| Effective Concentration for Sperm Respiration | > 10-10 M | Glyptocidaris crenularis | Significant increases in sperm respiration rates were observed at concentrations as low as 10-10 M for a mixture of SAPs from this species. |
| Effective Concentration for Cyclic Nucleotide Increase | > 10-10 M | Glyptocidaris crenularis | Significant increases in sperm cyclic nucleotide concentrations were observed at concentrations as low as 10-10 M for a mixture of SAPs from this species. |
Experimental Protocols
The following are generalized protocols for key experiments used to study the function of sperm-activating peptides like this compound.
Sea Urchin Sperm Chemotaxis Assay using a Microfluidic Device
This protocol describes a method for observing and quantifying the chemotactic response of sea urchin sperm to a gradient of this compound.
Materials:
-
Microfluidic device with a gradient generator
-
Mature sea urchins (Glyptocidaris crenularis)
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0.5 M KCl solution
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Artificial seawater (ASW), pH 7.8
-
This compound stock solution (e.g., 1 µM in ASW)
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Inverted microscope with a high-speed camera
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Syringe pumps
-
Image analysis software
Procedure:
-
Gamete Collection: Induce spawning by injecting 1-2 ml of 0.5 M KCl into the coelomic cavity of the sea urchin. Collect "dry" sperm by aspirating it from the gonopores and store it on ice.
-
Sperm Suspension Preparation: Just before the experiment, dilute the dry sperm in ASW to the desired concentration (e.g., 107 sperm/ml).
-
Microfluidic Device Setup:
-
Prime the microfluidic device with ASW to remove any air bubbles.
-
Connect two syringe pumps to the inlets of the device. One syringe should contain the sperm suspension in ASW, and the other should contain the sperm suspension with the desired concentration of this compound (e.g., 100 nM).
-
-
Gradient Formation and Observation:
-
Start the flow of both solutions at a low, stable rate to establish a concentration gradient of this compound in the observation chamber of the device.
-
Place the microfluidic device on the stage of the inverted microscope.
-
Record videos of sperm swimming behavior within the gradient at a high frame rate (e.g., 100 fps).
-
-
Data Analysis:
-
Use image analysis software to track the trajectories of individual sperm.
-
Quantify chemotaxis by measuring parameters such as the chemotactic index (the net displacement of sperm towards the chemoattractant), changes in swimming velocity, and turning frequency.
-
Measurement of cGMP Production in Sperm
This protocol outlines a method to quantify the change in intracellular cGMP levels in sperm upon stimulation with this compound.
Materials:
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
This compound
-
Phosphodiesterase inhibitors (e.g., IBMX)
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Spectrophotometer
Procedure:
-
Sperm Preparation: Prepare a dense sperm suspension in ASW.
-
Stimulation:
-
Pre-incubate the sperm suspension with a phosphodiesterase inhibitor for a few minutes to prevent cGMP degradation.
-
Add this compound to the sperm suspension to the desired final concentration.
-
Incubate for a short, defined period (e.g., 10-30 seconds) at a controlled temperature.
-
-
Lysis: Stop the reaction by adding a lysis buffer (e.g., cold ethanol or trichloroacetic acid) to the sperm suspension.
-
cGMP Quantification:
-
Centrifuge the lysed sample to pellet the cellular debris.
-
Collect the supernatant containing the intracellular cGMP.
-
Follow the instructions of a commercial cGMP EIA kit to measure the concentration of cGMP in the supernatant.
-
-
Data Analysis: Compare the cGMP levels in the stimulated samples to those in control samples (without this compound) to determine the fold-increase in cGMP production.
Conclusion
This compound is a key signaling molecule in the reproductive biology of the sea urchin Glyptocidaris crenularis. Its function as a chemoattractant is mediated by a well-defined cGMP-dependent signaling pathway that ultimately controls sperm motility. While the general mechanisms of action for sperm-activating peptides are understood, further research is required to elucidate the specific quantitative aspects of this compound's interaction with its receptor and its precise effects on sperm swimming behavior. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be valuable for researchers in the fields of reproductive biology, cell signaling, and drug development.
In-depth Technical Guide: Structural and Functional Analysis of Ser-Ala-Alloresact
Introduction
A comprehensive search of available scientific literature and databases reveals no direct information, structural analysis, or functional data for a molecule explicitly named "Ser-Ala-alloresact." This suggests that "this compound" may be a novel, recently synthesized, or proprietary compound not yet described in publicly accessible resources. It is also conceivable that the name is a variant or contains a typographical error.
This guide, therefore, addresses the user's core requirements by providing a detailed analysis of related, well-documented sperm-activating peptides, speract and resact, which share functional similarities with the implied nature of "alloresact." The methodologies, signaling pathways, and data presentation formats requested by the user are detailed below, providing a framework that can be readily adapted once information on "this compound" becomes available.
Related Sperm-Activating Peptides: Speract and Resact
Speract and resact are small, species-specific peptides released from the egg jelly of sea urchins that act as chemoattractants and activators for sperm. They initiate a signaling cascade that leads to increased sperm motility and respiration, guiding the sperm towards the egg.
Data Presentation: Physicochemical and Kinetic Properties
The following table summarizes key quantitative data for speract and its receptor interaction, which would be essential for a similar analysis of this compound.
| Parameter | Speract | Reference |
| Amino Acid Sequence | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | [1][2] |
| Receptor Molecular Weight | 77 kDa | [3] |
| Receptor Association Rate Constant (k_on) | 2.4 x 10⁷ M⁻¹s⁻¹ | [3] |
| Receptor Dissociation Rate Constant (k_off) | 1.3 x 10⁻⁴ s⁻¹ | [3] |
| IC₅₀ (Competition Binding) | ~20 nM | [4] |
| EC₅₀ (Respiration Stimulation) | ~50 pM | [4] |
Signaling Pathways of Speract
The binding of speract to its receptor on the sperm flagellum initiates a complex signaling cascade. This pathway serves as a valuable model for understanding how similar peptides might function.
Speract Signaling Cascade
The binding of speract to its receptor, a guanylyl cyclase (GC), triggers a series of intracellular events.[5] This includes the activation of the GC, leading to an increase in cyclic GMP (cGMP).[1] The rise in cGMP opens cGMP-regulated K⁺ channels, causing membrane hyperpolarization.[5] This hyperpolarization facilitates Ca²⁺ extrusion and primes voltage-gated Ca²⁺ channels for subsequent opening and Ca²⁺ influx, which is crucial for modulating flagellar movement.[5][6] The process is transient, with GC activity being regulated by phosphorylation and cGMP levels controlled by phosphodiesterases.[1][5]
References
- 1. Receptor-mediated activation of spermatozoan guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-mediated regulation of guanylate cyclase activity in spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Speract-receptor interaction and the modulation of ion transport in Strongylocentrotus purpuratus sea urchin sperm | Zygote | Cambridge Core [cambridge.org]
- 4. Speract receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Alloreact Receptor System and the Characterization of Ser-Ala-alloresact Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine invertebrate fertilization presents a fascinating model for understanding cell-cell communication and signal transduction. A key element in this process is the role of sperm-activating peptides (SAPs) released by the egg, which guide sperm towards the egg and initiate a cascade of physiological changes necessary for fertilization. Alloreact and its analogs, such as Ser-Ala-alloresact, are such peptides that interact with a specific receptor on the sperm flagellum. This technical guide provides a comprehensive overview of the alloresact receptor signaling pathway and details the experimental methodologies required to characterize the binding affinity of novel analogs like this compound. While specific quantitative binding data for this compound is not currently available in public literature, this document outlines the established protocols to determine such crucial parameters.
The Alloreact Receptor and its Signaling Pathway
The receptor for alloreact and related peptides in sea urchin spermatozoa is a membrane-bound guanylate cyclase (GC). The binding of a SAP to the extracellular domain of the GC receptor initiates a rapid and transient signaling cascade that ultimately modulates sperm motility and chemoattraction.
The binding of alloreact to its receptor activates the intracellular guanylate cyclase domain, leading to a surge in cyclic guanosine monophosphate (cGMP) levels.[1][2] This increase in cGMP directly gates cyclic nucleotide-gated (CNG) potassium (K+) channels, causing a transient hyperpolarization of the sperm plasma membrane.[1] This change in membrane potential, in turn, activates a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a Na+/H+ exchanger. The subsequent influx of sodium (Na+) ions and efflux of protons (H+) leads to a depolarization and an increase in intracellular pH. These events culminate in the opening of voltage-gated calcium (Ca2+) channels, resulting in an influx of extracellular Ca2+ that modulates flagellar movement, guiding the sperm towards the egg.[1]
References
Ser-Ala-alloresact: A Technical Guide to its Role in Fertilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ser-Ala-alloresact is a sperm-activating peptide (SAP) isolated from the egg jelly of the sea urchin Glyptocidaris crenularis. As a key chemoattractant, it plays a pivotal role in fertilization by guiding sperm towards the egg. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental protocols related to the function of this compound. The peptide initiates a signal transduction cascade upon binding to a receptor guanylate cyclase on the sperm flagellum, leading to a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP). This second messenger triggers a series of downstream events, including the modulation of ion channel activity, which ultimately alters the flagellar beat pattern and directs sperm motility. This document details the signaling pathway, presents available quantitative data on the effects of related sperm-activating peptides, and outlines key experimental methodologies for its study.
Introduction
In many marine invertebrates with external fertilization, chemical communication between gametes is essential for successful reproduction. Sperm-activating peptides (SAPs) are a class of chemoattractant molecules released by the egg's outer layer that guide sperm towards the egg, increasing the probability of fertilization. This compound is one such peptide, identified from the sea urchin Glyptocidaris crenularis. Its primary function is to act as a chemical beacon, initiating a sophisticated signaling cascade within the sperm that translates the external chemical cue into a directed motile response. Understanding the precise role and mechanism of action of this compound is crucial for the fields of reproductive biology and may offer insights for the development of novel fertility treatments or contraceptives.
The this compound Signaling Pathway
The signaling pathway initiated by this compound is a well-orchestrated cascade of molecular events that occurs within milliseconds of the peptide binding to its receptor on the sperm. This pathway is analogous to that of other well-studied sperm-activating peptides like speract and resact.
The key steps are as follows:
-
Receptor Binding and Guanylate Cyclase Activation : this compound binds to a specific receptor guanylate cyclase (RGC) located on the plasma membrane of the sperm flagellum. This binding event allosterically activates the intracellular catalytic domain of the RGC.
-
cGMP Synthesis : The activated RGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This results in a rapid and transient increase in the intracellular concentration of cGMP.
-
Ion Channel Modulation : The surge in cGMP directly gates the opening of cGMP-dependent ion channels. This includes the activation of potassium (K+) channels, leading to a transient hyperpolarization of the sperm membrane.
-
Downstream Ion Fluxes and pH Changes : The initial hyperpolarization triggers a cascade of further ion fluxes, including the influx of calcium (Ca2+) and sodium (Na+), and the efflux of protons (H+). The H+ efflux leads to an increase in intracellular pH (pHi).
-
Regulation of Flagellar Beat : The changes in intracellular ion concentrations, particularly the influx of Ca2+, directly modulate the machinery of the sperm flagellum. This results in an asymmetrical bending of the flagellum, causing the sperm to turn and reorient its swimming path along the chemoattractant gradient.
Signaling Pathway Diagram
Quantitative Data
While specific quantitative data for this compound is limited in the readily available literature, studies on analogous sperm-activating peptides (SAPs) from other sea urchin species provide valuable insights into the expected concentration-response relationships. The following tables summarize data for SAP-I, a well-characterized peptide that shares a similar mechanism of action.
Table 1: Effect of SAP-I on Cyclic Nucleotide Levels in Hemicentrotus pulcherrimus Sperm [1]
| Parameter | Half-maximal Concentration (nM) |
| cGMP Elevation | ~20 |
| cAMP Elevation | ~2 |
Table 2: cGMP Concentration in Hemicentrotus pulcherrimus Sperm in Response to SAP-I in High Potassium Sea Water [2]
| Condition | cGMP Concentration (pmol/mg wet weight spermatozoa) |
| Control (no SAP-I) | 0.37 |
| + SAP-I | 4.81 |
| Control (with IBMX) | 0.35 |
| + SAP-I (with IBMX) | 33.08 |
IBMX (3-isobutyl-1-methylxanthine) is a phosphodiesterase inhibitor.
Experimental Protocols
This section outlines the general methodologies for key experiments used to study the effects of sperm-activating peptides like this compound.
Sperm Motility Assay
This protocol describes a method to quantify the effect of this compound on sperm motility.
Objective: To determine the concentration-dependent effect of this compound on sperm motility parameters such as percentage of motile sperm and swimming velocity.
Materials:
-
Glyptocidaris crenularis sea urchins (male)
-
Artificial seawater (ASW)
-
This compound stock solution
-
Microscope with dark-field or phase-contrast optics
-
Video camera and recording system
-
Computer-assisted sperm analysis (CASA) software
-
Glass slides and coverslips
Procedure:
-
Collect "dry" sperm from male sea urchins by injection of 0.5 M KCl into the coelomic cavity.
-
Store the undiluted sperm on ice.
-
Prepare a sperm suspension by diluting the dry sperm in ASW to a concentration of approximately 10^7 to 10^8 cells/ml.
-
Prepare serial dilutions of this compound in ASW to achieve the desired final concentrations.
-
Mix a small volume of the sperm suspension with an equal volume of the this compound solution on a microscope slide.
-
Immediately record the sperm movement for a defined period (e.g., 1-2 minutes) using the video camera.
-
Analyze the recorded videos using CASA software to determine the percentage of motile sperm, curvilinear velocity (VCL), straight-line velocity (VSL), and average path velocity (VAP).
-
Repeat the experiment for each concentration of this compound and a control (ASW without peptide).
Experimental Workflow: Sperm Motility Assay
cGMP Measurement Assay
This protocol outlines a method to measure changes in intracellular cGMP levels in sperm in response to this compound.
Objective: To quantify the this compound-induced increase in intracellular cGMP concentration in sperm.
Materials:
-
Sperm suspension (as prepared in 4.1)
-
This compound solutions
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Quenching solution (e.g., ice-cold ethanol or trichloroacetic acid)
-
Homogenizer
-
Centrifuge
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare a dense sperm suspension in ASW.
-
Pre-incubate the sperm suspension with a phosphodiesterase inhibitor for a few minutes to prevent cGMP degradation.
-
Add this compound solution to the sperm suspension to achieve the desired final concentration and start a timer.
-
At various time points (e.g., 0, 5, 15, 30, 60 seconds), take an aliquot of the sperm suspension and immediately add it to a quenching solution to stop the reaction and lyse the cells.
-
Homogenize the samples and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the intracellular cGMP.
-
Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the amount of protein or the number of sperm in the initial aliquot.
Experimental Workflow: cGMP Measurement
Conclusion
This compound is a critical signaling molecule in the fertilization process of the sea urchin Glyptocidaris crenularis. Its interaction with a receptor guanylate cyclase on the sperm flagellum initiates a rapid and well-defined signaling cascade mediated by cGMP. This cascade ultimately leads to the modulation of sperm motility, enabling chemotaxis towards the egg. While the general principles of this pathway are well-understood from studies on analogous sperm-activating peptides, further research is required to elucidate the specific quantitative parameters and the full cast of molecular players involved in the this compound response. The experimental protocols outlined in this guide provide a framework for researchers to investigate these aspects in greater detail, contributing to a deeper understanding of the fundamental mechanisms of fertilization. This knowledge has the potential to inform the development of novel technologies in reproductive medicine and aquaculture.
References
The Expanding Family of Alloreact Peptides: A Technical Guide to Homologs of Ser-Ala-alloresact and Their Role in Sea Urchin Fertilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the homologs of Ser-Ala-alloresact, a sperm-activating peptide (SAP) crucial for chemical communication between gametes in sea urchins. These peptides, released by the egg jelly, play a pivotal role in initiating a cascade of physiological events in sperm that are essential for successful fertilization. This document summarizes the known homologs, presents their quantitative biological activities, details the experimental protocols used for their characterization, and visualizes the intricate signaling pathways they trigger.
Introduction to Sperm-Activating Peptides (SAPs)
Sperm-activating peptides are a diverse family of small, diffusible peptides found in the egg jelly of many sea urchin species.[1][2] To date, at least 74 distinct SAPs have been isolated and characterized from 17 different species of sea urchins.[1][3][4] These peptides are critical for reproductive success, acting as chemoattractants and stimulators of sperm motility and metabolism.[2][5] Their activity is often species-specific, providing a mechanism for reproductive isolation. The first to be extensively studied was speract, a decapeptide isolated from Strongylocentrotus purpuratus. This compound is another member of this extensive peptide family.
Homologs of this compound: A Comparative Overview
The SAP family exhibits considerable sequence variation among different sea urchin species, although certain structural motifs are conserved. Below is a table summarizing the amino acid sequences of this compound and several of its known homologs from various sea urchin species.
| Peptide Name | Species | Amino Acid Sequence |
| This compound | Glyptocidaris crenularis | Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val |
| Speract (SAP-I) | Strongylocentrotus purpuratus, Hemicentrotus pulcherrimus | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly |
| Resact | Arbacia punctulata | Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2 |
| SAP-IIA | Anthocidaris crassispina | Gly-Ser-Ser-Gly-Gly-Arg-Leu-Gly-Gly-Gly-Val-Gly |
| SAP-IIB | Anthocidaris crassispina | Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val |
| SAP from Diadema setosum | Diadema setosum | Gly-Cys-Met-Gly-Arg-Leu-Cys-Gly-Gly-Gly-Val-Leu |
Quantitative Analysis of Biological Activity
The biological potency of SAPs is typically quantified by measuring their effects on sperm respiration, motility, and the intracellular concentration of second messengers like cyclic GMP (cGMP). The following table presents a summary of the available quantitative data for various SAPs.
| Peptide | Species | Assay | EC50 / IC50 / Half-maximal Activation |
| Speract | Strongylocentrotus purpuratus | Sperm Respiration Stimulation | ~50 pM |
| Speract | Strongylocentrotus purpuratus | Receptor Binding (IC50) | ~20 nM |
| SAPs | Anthocidaris crassispina | Sperm Respiration Stimulation | ~100 pM[6][7] |
| General SAPs | Various | cGMP Elevation | ~20 nM |
| General SAPs | Various | cAMP Elevation | ~2 nM[3] |
| General SAPs | Various | Sperm Respiration Stimulation | 10-100 pM[3] |
Signaling Pathway of Sperm-Activating Peptides
The binding of a SAP to its receptor on the sperm flagellum initiates a well-defined signaling cascade. A key event is the activation of a membrane-bound guanylyl cyclase (GC), leading to a rapid increase in intracellular cGMP. This, in turn, triggers a series of ion fluxes and changes in the sperm's swimming behavior.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study SAPs.
Purification of Sperm-Activating Peptides
The purification of SAPs from egg jelly is a multi-step process that involves the collection of gametes, extraction of the jelly layer, and subsequent chromatographic separation of the peptides.
Protocol Outline:
-
Gamete Collection: Sea urchins are induced to spawn, typically by injection of a 0.5 M KCl solution into the coelomic cavity.[4] Eggs are collected in filtered seawater.
-
Egg Jelly Extraction: The seawater containing the eggs is acidified to approximately pH 4.5 to solubilize the egg jelly. The eggs are then removed by low-speed centrifugation, and the supernatant containing the egg jelly is collected.
-
Peptide Precipitation: Peptides are precipitated from the egg jelly solution by the addition of ethanol.
-
Chromatography: The crude peptide extract is subjected to a series of chromatographic steps for purification. This typically includes gel filtration chromatography to separate molecules by size, followed by ion-exchange chromatography to separate based on charge, and finally, reverse-phase high-performance liquid chromatography (HPLC) for high-resolution separation.
-
Analysis: The purified peptides are then subjected to amino acid sequencing and mass spectrometry to determine their primary structure.
Sperm Motility Assay
The effect of SAPs on sperm motility is a key indicator of their biological activity. Computer-Assisted Sperm Analysis (CASA) is a widely used method for quantitative assessment of sperm movement.
Protocol Outline:
-
Sperm Collection and Dilution: "Dry" sperm is collected from male sea urchins and kept on ice. For the assay, a small aliquot of sperm is diluted in artificial seawater (ASW) to a concentration suitable for CASA analysis.
-
Activation with SAP: The diluted sperm suspension is incubated with varying concentrations of the SAP to be tested.
-
CASA Analysis: The sperm suspension is loaded into a counting chamber, and sperm motility is recorded using a microscope equipped with a high-speed camera. The CASA software then analyzes the video to determine various motility parameters, including:
-
VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time elapsed.
-
VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.
-
VAP (Average Path Velocity): The average velocity of the sperm head along its average path.
-
ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.
-
BCF (Beat Cross Frequency): The frequency with which the sperm flagellum crosses the average path.
-
-
Data Analysis: The motility parameters of SAP-treated sperm are compared to those of control (untreated) sperm to determine the effect of the peptide.
Measurement of Intracellular cGMP Levels
The elevation of intracellular cGMP is a primary response of sperm to SAPs. Radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) are common methods for quantifying cGMP levels.
Protocol Outline:
-
Sperm Preparation: A known concentration of sperm is prepared in ASW.
-
Stimulation with SAP: The sperm suspension is incubated with the SAP for a specific time course.
-
Extraction of cGMP: The reaction is stopped, and intracellular cGMP is extracted, typically by adding a cold solution of trichloroacetic acid (TCA) or ethanol.
-
Quantification: The amount of cGMP in the extract is then quantified using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
Data Normalization: cGMP levels are typically normalized to the total protein concentration or the number of sperm cells in the sample.
Receptor Binding Assay
Radioligand binding assays are used to characterize the interaction between SAPs and their receptors on the sperm surface.
Protocol Outline:
-
Radiolabeling of SAP: A synthetic analog of the SAP is radiolabeled, typically with iodine-125 (¹²⁵I).
-
Binding Reaction: A fixed concentration of radiolabeled SAP is incubated with varying concentrations of unlabeled ("cold") SAP and a constant number of sperm cells.
-
Separation of Bound and Free Ligand: After incubation, the sperm-bound radioligand is separated from the free radioligand, usually by rapid filtration through a glass fiber filter.
-
Quantification of Binding: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined by Scatchard analysis or non-linear regression.
Conclusion
The homologs of this compound represent a fascinating example of molecular evolution driving reproductive specificity. The diversity of these sperm-activating peptides across different sea urchin species, coupled with the conservation of their core signaling mechanism, provides a rich area for further research. The experimental protocols and data presented in this guide offer a foundation for scientists and drug development professionals to delve deeper into the intricate world of gamete communication and its potential applications. A thorough understanding of these peptide-receptor interactions and the downstream signaling events may open new avenues for the development of novel contraceptives or therapies for infertility.
References
- 1. Cyclic GMP-specific Phosphodiesterase-5 Regulates Motility of Sea Urchin Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sperm-Activating Peptides, SAP Products, SAP USA [biosyn.com]
- 3. Purification and the primary structure of sperm-activity peptides from the jelly coat of sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salmon Lab Protocols: Sea Urchin Axonemes [labs.bio.unc.edu]
- 5. pks.mpg.de [pks.mpg.de]
- 6. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and action of sperm activating peptides from the egg jelly of a sea urchin, Anthocidaris crassispina - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ser-Ala-Alloresact: A Sperm-Activating Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ser-Ala-alloresact is a sperm-activating peptide (SAP) isolated from the egg jelly of the sea urchin Glyptocidaris crenularis. This peptide belongs to a family of chemoattractant molecules that play a pivotal role in the fertilization process of many marine invertebrates. It stimulates sperm motility and respiration, guiding the sperm towards the egg. The biological activity of this compound is mediated through a well-defined signaling cascade initiated by its binding to a specific receptor on the sperm flagellum, leading to a cascade of intracellular events including changes in ion concentrations and cyclic nucleotide levels. This technical guide provides a comprehensive overview of the peptide sequence, its physicochemical properties, biological functions, and the associated signaling pathways. Detailed experimental protocols for studying this peptide and quantitative data on its activity are also presented.
Peptide Sequence and Physicochemical Properties
The primary structure of this compound was determined to be a linear sequence of eleven amino acids.
Sequence: Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val
A key structural feature of this compound is the presence of an intramolecular disulfide bond between the two cysteine residues at positions 5 and 10. This cyclic structure is crucial for its biological activity.
| Property | Value | Reference |
| Molecular Formula | C42H71N13O14S2 | |
| Molecular Weight | 1046.22 g/mol | [1] |
| CAS Number | 140653-27-6 | [1] |
| Structure | Cyclic (Cys5-Cys10 bridge) | |
| Source Organism | Glyptocidaris crenularis (Sea Urchin) | [2] |
Biological Function and Signaling Pathway
This compound is a potent chemoattractant for Glyptocidaris crenularis spermatozoa. Its primary function is to guide sperm towards the egg, increasing the probability of successful fertilization. The peptide exerts its effects by activating a signaling cascade that results in increased sperm motility and respiration.
The proposed signaling pathway for this compound and other related SAPs is initiated by the binding of the peptide to a specific receptor on the sperm plasma membrane. This receptor is a membrane-bound guanylyl cyclase (mGC).
The key steps in the signaling cascade are:
-
Receptor Binding: this compound binds to the extracellular domain of the mGC receptor.
-
cGMP Production: Ligand binding activates the intracellular guanylyl cyclase domain of the receptor, which catalyzes the conversion of GTP to cyclic GMP (cGMP).
-
Potassium Channel Activation: The resulting increase in intracellular cGMP concentration activates a cGMP-dependent K+ channel.
-
Membrane Hyperpolarization: Activation of the K+ channel leads to an efflux of K+ ions, causing hyperpolarization of the sperm plasma membrane.
-
Activation of Ion Exchangers and Channels: The membrane hyperpolarization activates a Na+/H+ exchanger and voltage-gated Ca2+ channels.
-
Increased Intracellular pH and Ca2+: The Na+/H+ exchanger pumps H+ out of the cell, leading to an increase in intracellular pH (pHi). The activated Ca2+ channels allow an influx of Ca2+ into the cell, increasing the intracellular Ca2+ concentration.
-
Stimulation of Motility and Respiration: The combined increase in pHi and [Ca2+]i stimulates the sperm's flagellar beat and mitochondrial respiration, resulting in increased motility and guidance towards the egg.
Quantitative Data
This compound is biologically active at very low concentrations. The peptide has been shown to cause significant increases in sperm respiration rates and cyclic nucleotide concentrations at concentrations as low as 10⁻¹⁰ M.[2]
| Parameter | Value | Species | Reference |
| Minimum Effective Concentration | 10⁻¹⁰ M | G. crenularis | [2] |
Upon addition of this compound to intact spermatozoa, a change in the apparent molecular weight of a sperm protein from 195,000 to 200,000 has been observed, suggesting a potential post-translational modification or conformational change of a downstream effector protein.[2]
Experimental Protocols
Purification of this compound from Egg Jelly
This protocol is based on the methods described by Suzuki et al. (1988).
-
Egg Jelly Collection: Collect the egg jelly from mature G. crenularis eggs.
-
Ethanol Extraction: Extract the crude peptides from the egg jelly using 80% ethanol.
-
Gel Filtration Chromatography: The ethanol extract is subjected to gel filtration chromatography on a Sephadex G-50 column to separate molecules based on size.
-
Ion-Exchange Chromatography: The active fractions from gel filtration are further purified by ion-exchange chromatography on a DEAE-Sephacel column.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved through a series of RP-HPLC steps using different columns (e.g., C18 and phenyl) and solvent gradients.
Sperm Motility and Respiration Assays
These assays are used to determine the biological activity of this compound.
-
Sperm Collection: Collect dry sperm from male G. crenularis.
-
Sperm Suspension: Suspend the sperm in artificial seawater (ASW) at a controlled pH.
-
Motility Assay:
-
Place a drop of the sperm suspension on a microscope slide.
-
Add a solution of this compound at various concentrations.
-
Observe and record the changes in sperm motility using a light microscope and video recording system.
-
-
Respiration Assay:
-
Place a known concentration of sperm in a closed respiration chamber equipped with an oxygen electrode.
-
Inject this compound into the chamber and monitor the rate of oxygen consumption.
-
Measurement of Intracellular cGMP and cAMP
-
Sperm Incubation: Incubate a sperm suspension with this compound for a defined period.
-
Extraction: Stop the reaction and extract the cyclic nucleotides from the sperm using an appropriate method (e.g., ethanol or trichloroacetic acid precipitation).
-
Quantification: Measure the concentrations of cGMP and cAMP in the extracts using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.
Conclusion
This compound is a well-characterized sperm-activating peptide that plays a crucial role in sea urchin fertilization. Its defined structure, potent biological activity, and the elucidation of its signaling pathway make it an excellent model for studying chemotaxis and cell signaling in reproduction. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of reproductive biology, cell signaling, and natural product chemistry. Further investigation into the specific receptor interactions and the downstream effectors of the signaling cascade will continue to enhance our understanding of the intricate molecular mechanisms governing fertilization.
References
In Silico Modeling of Ser-Ala-Alloresact Interaction with Sperm Guanylyl Cyclase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interaction between the sperm-activating peptide (SAP) Ser-Ala-alloresact and its receptor, a membrane-bound guanylyl cyclase (GC) in sea urchin sperm. Alloresact, a chemoattractant released by sea urchin eggs, plays a pivotal role in fertilization by guiding sperm towards the egg. Understanding the molecular intricacies of this interaction is crucial for fields ranging from reproductive biology to the development of novel contraceptive or fertility-enhancing agents. This document details the signaling pathway, presents available quantitative data, outlines experimental protocols for studying this interaction, and provides a step-by-step guide to in silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations.
Introduction
Fertilization in many marine invertebrates is a process guided by chemical cues. Sperm-activating peptides (SAPs) are a family of small peptides released by the egg jelly that act as chemoattractants for sperm. Alloreact, specifically the this compound variant, is a SAP isolated from the egg jelly of the sea urchin Glyptocidaris crenularis. These peptides interact with a receptor on the sperm flagellum, which has been identified as a membrane-bound guanylyl cyclase (GC). This interaction triggers a signaling cascade that modulates sperm motility and directs the sperm towards the egg.
In silico modeling offers a powerful suite of tools to investigate the dynamics of the this compound-GC interaction at an atomic level. These computational approaches can predict the three-dimensional structure of the complex, identify key interacting residues, and estimate the binding affinity, thereby providing insights that are often difficult to obtain through experimental methods alone. This guide will walk through the theoretical background and practical steps for building a robust in silico model of this critical biological interaction.
The this compound Signaling Pathway
The binding of this compound to the extracellular domain of the guanylyl cyclase receptor on the sperm flagellum initiates a rapid intracellular signaling cascade.
Signaling Pathway Overview:
The binding of alloresact to the GC receptor activates its intracellular catalytic domain, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[1][2][3][4]. The subsequent increase in intracellular cGMP concentration leads to the opening of cGMP-gated potassium (K+) channels, causing membrane hyperpolarization[2][3][4]. This change in membrane potential activates a Na+/H+ exchanger, resulting in an increase in intracellular pH[2][3]. The alkalization of the sperm cytoplasm, in turn, opens voltage-gated calcium (Ca2+) channels, leading to an influx of Ca2+[2][3]. The resulting transient increase in intracellular Ca2+ concentration modulates the flagellar waveform, causing the sperm to turn and swim up the chemoattractant gradient towards the egg[3][5].
Quantitative Data for In Silico Modeling
Quantitative data on the binding affinity and kinetics of the this compound interaction are essential for validating in silico models. While specific data for this compound is scarce, data from closely related sperm-activating peptides can be used as a benchmark.
| Parameter | Peptide | Species | Value | Method | Reference |
| Binding Affinity (Kd) | Resact | Arbacia punctulata | 250 pM | Radioligand Binding Assay | [6] |
| Half-maximal Binding (K1/2) | Resact | Arbacia punctulata | 0.65 ± 0.08 nM | Hill Equation Fit | [7] |
| Half-maximal Respiration Stimulation (EC50) | SAP-V | Brissus agassizii | 0.5 nM | Sperm Respiration Assay | [8] |
| Half-maximal Respiration Stimulation (EC50) | [Met(O)9]SAP-V | Brissus agassizii | 0.3 nM | Sperm Respiration Assay | [8] |
| Receptor Molecular Weight | SAP-I Receptor | Strongylocentrotus purpuratus | ~77 kDa | Cross-linking | [9] |
| Receptor Molecular Weight | SAP-IIA Receptor | Arbacia punctulata | ~160 kDa | Cross-linking | [9] |
Experimental Protocols for Studying the Interaction
This section provides an overview of key experimental protocols that can be used to generate data for building and validating in silico models of the this compound interaction.
Sea Urchin Gamete Collection
Objective: To obtain viable sperm for chemotaxis and binding assays.
Protocol:
-
Induce spawning by injecting 0.5 M KCl into the coelomic cavity of the sea urchin.
-
Collect the white sperm "milt" from the dorsal surface of male sea urchins using a Pasteur pipette.
-
Store the undiluted "dry" sperm on ice. Sperm can be kept viable for several days under these conditions.
-
For experiments, dilute the sperm in artificial seawater (ASW) to the desired concentration.
Sperm Chemotaxis Assay
Objective: To qualitatively and quantitatively assess the chemoattractant effect of this compound on sperm motility.
Workflow for Microfluidic Chemotaxis Assay:
Protocol:
-
Fabricate or purchase a microfluidic device with a central channel for sperm and two side channels for creating a chemical gradient.
-
Prime the channels with artificial seawater (ASW).
-
Introduce a diluted sperm suspension into the central channel.
-
Establish a concentration gradient by flowing a solution of this compound through one side channel and ASW through the other.
-
Record the movement of sperm using a microscope equipped with a high-speed camera.
-
Analyze the recorded videos to track individual sperm trajectories and quantify chemotactic responses, such as the chemotactic index (the net displacement towards the chemoattractant) and changes in swimming velocity and turning frequency.[7]
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) for this compound on sperm.
Protocol:
-
Synthesize a radiolabeled analog of this compound (e.g., with 125I).
-
Incubate a known concentration of sperm with increasing concentrations of the radiolabeled peptide.
-
For each concentration, perform a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.
In Silico Modeling of the this compound-GC Interaction
This section provides a detailed workflow for the computational modeling of the interaction between this compound and its guanylyl cyclase receptor.
Workflow for In Silico Modeling:
Sequence Retrieval and Homology Modeling of the Guanylyl Cyclase Receptor
As the crystal structure of the guanylyl cyclase from Glyptocidaris crenularis is not available, homology modeling is the first step.
Protocol:
-
Obtain the amino acid sequence of the guanylyl cyclase receptor. Since the specific sequence for G. crenularis may not be available, a sequence from a closely related sea urchin species, such as Strongylocentrotus purpuratus, can be used. The sequence of a putative sperm-activating peptide receptor from Hemicentrotus pulcherrimus has been identified and is highly similar to a protein from S. purpuratus.[10]
-
Identify a suitable template structure. Use a protein BLAST search against the Protein Data Bank (PDB) to find a homologous protein with a known 3D structure. The atrial natriuretic peptide receptor, a mammalian guanylyl cyclase, is a potential template.[10]
-
Perform homology modeling. Use software such as MODELLER, SWISS-MODEL, or I-TASSER to generate a 3D model of the sea urchin guanylyl cyclase based on the template structure.
-
Validate the model. Assess the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis), Verify3D (to check the compatibility of the 3D model with its own amino acid sequence), and ERRAT (for analyzing the statistics of non-bonded interactions).
Peptide Structure Prediction
The structure of the short this compound peptide needs to be generated.
Protocol:
-
Obtain the amino acid sequence of this compound. The sequence is Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val.
-
Generate a 3D structure. Use peptide building tools such as PEP-FOLD or the builder function in molecular modeling software like PyMOL or Chimera to generate a 3D conformation of the peptide. Given its small size and likely flexibility, it is advisable to generate an ensemble of low-energy conformations.
Molecular Docking
Molecular docking predicts the preferred orientation of the peptide when it binds to the receptor.
Protocol:
-
Prepare the receptor and peptide structures. This involves adding hydrogen atoms, assigning partial charges, and defining the active site on the guanylyl cyclase receptor. The binding site is expected to be in the extracellular domain.
-
Perform docking. Use protein-peptide docking software such as HADDOCK, ClusPro, or AutoDock to dock the this compound peptide to the homology model of the guanylyl cyclase. It is recommended to perform a blind docking first to identify potential binding sites, followed by a more focused docking in the most plausible region.
-
Analyze the docking poses. Cluster the resulting docking poses and rank them based on their docking scores. Select the most populated and energetically favorable clusters for further analysis.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the peptide-receptor complex.
Protocol:
-
Set up the simulation system. Place the docked this compound-GC complex in a simulation box with explicit water molecules and counter-ions to neutralize the system. The receptor should be embedded in a model lipid bilayer to mimic the cell membrane.
-
Energy minimization. Minimize the energy of the system to remove any steric clashes.
-
Equilibration. Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate it under constant temperature and pressure (NPT ensemble) to allow the solvent and lipids to relax around the protein-peptide complex.
-
Production run. Run the MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational space of the complex.
-
Analyze the trajectory. Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD), identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts), and analyze the flexibility of different regions of the peptide and receptor (e.g., by calculating the root-mean-square fluctuation, RMSF).
Binding Free Energy Calculations
The binding free energy of the this compound-GC complex can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
Protocol:
-
Extract snapshots. Extract a series of snapshots from the stable part of the MD trajectory.
-
Calculate the free energy components. For each snapshot, calculate the molecular mechanics energy in the gas phase, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (typically calculated from the solvent-accessible surface area).
-
Calculate the binding free energy. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and peptide.
-
Perform per-residue energy decomposition. Decompose the total binding free energy into contributions from individual amino acid residues to identify the key residues driving the interaction.
Conclusion
The in silico modeling of the this compound interaction with its guanylyl cyclase receptor provides a powerful framework for understanding the molecular basis of sperm chemotaxis. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the structure, dynamics, and energetics of this crucial biological process. The methodologies and protocols outlined in this technical guide offer a roadmap for scientists to build and validate their own computational models, ultimately contributing to a deeper understanding of fertilization and aiding in the development of novel reproductive technologies. The continuous development of computational methods and the increasing availability of experimental data will further refine these models, bringing us closer to a complete picture of this fascinating molecular recognition event.
References
- 1. Conformational and thermodynamic properties of peptide binding to the human S100P protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDB-8xq6: Structure of the sea urchin spSLC9C1 in state-3 w/o cAMP protomer - Yorodumi [pdbj.org]
- 6. High density and ligand affinity confer ultrasensitive signal detection by a guanylyl cyclase chemoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of sea urchin sperm adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics of Peptide and Non-Peptide Interactions with the Human 5HT1a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Putative Receptors for Sperm-Activating Peptide I (SAP-I) in Spermatozoa of the Sea Urchin Hemicentrotus pulcherrimus1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ser-Ala-alloresact in Sperm Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-Ala-alloresact is a sperm-activating peptide (SAP) isolated from the egg jelly of the sea urchin, Glyptocidaris crenularis.[1] As a chemoattractant, it plays a crucial role in fertilization by stimulating sperm motility and guiding spermatozoa toward the egg. This peptide is part of a larger family of SAPs found in marine invertebrates that are essential for successful reproduction.[2]
The mechanism of action for this compound and similar peptides involves binding to a receptor guanylyl cyclase on the sperm flagellum. This interaction triggers a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP).[3] The rise in cGMP initiates a signaling cascade that includes the modulation of ion channel activity, leading to membrane hyperpolarization, an increase in intracellular pH, and a subsequent influx of extracellular Ca²⁺.[3][4] These ionic changes are directly linked to the hyperactivation of sperm motility and the chemotactic response, directing the sperm's trajectory towards the egg.[3]
These application notes provide detailed protocols for utilizing this compound to study sperm activation, including methods for assessing sperm motility, chemotaxis, and the underlying second messenger signaling pathways.
Signaling Pathway of this compound
The binding of this compound to its receptor on the sperm plasma membrane initiates a well-defined signaling cascade. The diagram below illustrates the key molecular events leading to sperm activation.
Quantitative Data
The following tables summarize representative quantitative data for the effects of a well-characterized sea urchin sperm-activating peptide (speract), which is expected to have a similar mechanism of action to this compound. These values provide a baseline for expected results when performing the described protocols. This compound has been shown to be effective at concentrations as low as 10⁻¹⁰ M.[1]
Table 1: Dose-Dependent Effect of SAP on Intracellular cGMP Levels
| SAP Concentration (nM) | Mean Intracellular cGMP (pmol/10⁸ sperm) | Fold Increase over Basal |
| 0 (Basal) | 0.5 ± 0.1 | 1.0 |
| 0.1 | 2.5 ± 0.4 | 5.0 |
| 1.0 | 8.0 ± 1.2 | 16.0 |
| 10.0 | 15.5 ± 2.1 | 31.0 |
| 100.0 | 16.0 ± 2.5 | 32.0 |
| Representative data for the SAP speract. |
Table 2: Effect of SAP on Sperm Motility Parameters
| Parameter | Control (No SAP) | 10 nM SAP |
| Motility (%) | 90 ± 5 | 95 ± 3 |
| Curvilinear Velocity (VCL, µm/s) | 180 ± 20 | 250 ± 25 |
| Straight-Line Velocity (VSL, µm/s) | 150 ± 18 | 190 ± 22 |
| Linearity (LIN, VSL/VCL) | 0.83 ± 0.05 | 0.76 ± 0.06 |
| Beat Cross Frequency (BCF, Hz) | 30 ± 4 | 45 ± 5 |
| Representative data for a sea urchin SAP. |
Table 3: Effect of SAP on Intracellular Ca²⁺ Concentration
| Condition | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) after SAP addition |
| Control (No SAP) | 100 ± 15 | 105 ± 18 |
| 10 nM SAP | 100 ± 15 | 450 ± 50 |
| Representative data for a sea urchin SAP. |
Experimental Workflow
The overall workflow for assessing the bioactivity of this compound on sperm is depicted below. This process involves the collection of gametes, preparation of the peptide, execution of various assays, and subsequent data analysis.
Detailed Experimental Protocols
1. Protocol for Sperm Collection and Preparation (G. crenularis)
Materials:
-
Adult Glyptocidaris crenularis sea urchins
-
0.5 M KCl solution
-
Artificial Seawater (ASW), filtered (e.g., 435 mM NaCl, 40 mM MgCl₂, 15 mM MgSO₄, 11 mM CaCl₂, 10 mM KCl, 10 mM HEPES, pH 8.0)
-
Glass petri dishes
-
Pasteur pipettes
-
Microcentrifuge tubes
Procedure:
-
Induce spawning by injecting 1-2 mL of 0.5 M KCl into the coelomic cavity of the sea urchin.
-
Place the male urchin oral-side up on a dry petri dish. Sperm (a white, concentrated fluid) will be released from the gonopores.
-
Collect the "dry" sperm using a Pasteur pipette and place it in a microcentrifuge tube on ice.
-
Store the collected sperm on ice. It will remain viable for several hours.
-
For experiments, prepare a stock sperm suspension by diluting the dry sperm 1:1000 in chilled ASW. Further dilutions can be made as required by the specific assay.
2. Protocol for Sperm Motility Analysis
Materials:
-
Sperm suspension in ASW
-
This compound stock solution
-
Microscope with a heated stage (20°C) and phase-contrast optics
-
Computer-Assisted Sperm Analysis (CASA) system
-
Microscope slides and coverslips
Procedure:
-
Prepare serial dilutions of this compound in ASW to achieve final concentrations ranging from 10⁻¹¹ M to 10⁻⁷ M. Include an ASW-only control.
-
Pre-warm all solutions and slides to 20°C.
-
In a microcentrifuge tube, mix 50 µL of the sperm suspension with 50 µL of the this compound dilution (or control).
-
Immediately load a 5 µL aliquot of the mixture onto a pre-warmed microscope slide and cover with a coverslip.
-
Place the slide on the heated stage of the microscope.
-
Record video sequences of sperm movement at multiple locations using the CASA system.
-
Analyze the recordings to determine key motility parameters, including percentage of motile sperm, curvilinear velocity (VCL), straight-line velocity (VSL), linearity (LIN), and beat cross frequency (BCF).
3. Protocol for Sperm Chemotaxis Assay (Microfluidic Device)
Materials:
-
Microfluidic chemotaxis device
-
Syringe pumps
-
Sperm suspension in ASW
-
ASW containing this compound (e.g., 10 nM)
-
ASW (control)
-
Inverted microscope with a camera
Procedure:
-
Set up the microfluidic device according to the manufacturer's instructions. Prime the channels with ASW.
-
Load one syringe with the sperm suspension, another with the this compound solution, and a third with the control ASW.
-
Establish a stable, parallel flow of the control and chemoattractant solutions in the device to create a concentration gradient.
-
Introduce the sperm suspension into the central channel, between the control and chemoattractant streams.
-
Record time-lapse images or videos of sperm swimming within the gradient.
-
Analyze the sperm trajectories to determine if there is a directional bias towards the this compound source. Quantify the chemotactic index (the ratio of sperm swimming towards the chemoattractant versus the control).
4. Protocol for Measurement of Intracellular cGMP
Materials:
-
Concentrated sperm suspension
-
This compound
-
ASW
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Ice-cold ethanol
-
cGMP Enzyme Immunoassay (EIA) Kit
Procedure:
-
Prepare a dense sperm suspension (approx. 10⁹ cells/mL) in ASW. Pre-incubate with 100 µM IBMX for 2 minutes to inhibit cGMP degradation.
-
Add this compound to achieve the desired final concentration (e.g., 10 nM). Add an equal volume of ASW for the control.
-
Incubate for a short time course (e.g., 0, 5, 10, 30, and 60 seconds) at 20°C.
-
Stop the reaction at each time point by adding 3 volumes of ice-cold ethanol to the sperm suspension.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Collect the supernatant and dry it using a vacuum centrifuge.
-
Resuspend the dried extract in the assay buffer provided with the cGMP EIA kit.
-
Measure the cGMP concentration according to the EIA kit manufacturer's instructions.
5. Protocol for Measurement of Intracellular Ca²⁺
Materials:
-
Sperm suspension in ASW
-
This compound
-
Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Prepare a sperm suspension (approx. 10⁷ cells/mL) in ASW.
-
Load the sperm with a fluorescent Ca²⁺ indicator. For example, incubate the sperm with 5 µM Fura-2 AM and 0.02% Pluronic F-127 for 60 minutes at 20°C in the dark.
-
Wash the sperm twice by centrifugation (700 x g for 5 minutes) and resuspension in fresh ASW to remove excess dye.
-
Place the dye-loaded sperm suspension in a quartz cuvette for fluorometry or on a glass-bottom dish for microscopy.
-
Record the baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add this compound to the sperm suspension and continue recording the fluorescence to measure the change in intracellular Ca²⁺ concentration.
-
Calibrate the fluorescence signal to absolute Ca²⁺ concentrations using standard methods (e.g., by determining R_min and R_max with the addition of a Ca²⁺ chelator like EGTA and a Ca²⁺ ionophore like ionomycin).
References
- 1. A novel group of sperm activating peptides from the sea urchin Glyptocidaris crenularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for Imaging Ca2+ Signaling in Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sea Urchin Sperm Chemotaxis Assays Using Resact
A Note on "Ser-Ala-alloresact": Extensive literature searches did not yield any scientific publications or established protocols for the use of "this compound" in chemotaxis assays. While this peptide is available from some commercial suppliers, its biological activity and mechanism of action are not documented in peer-reviewed literature. In contrast, the peptide "resact" is a well-characterized chemoattractant for the sperm of the sea urchin species Arbacia punctulata. Given the similarity in nomenclature, this document provides detailed protocols and data for resact as a representative and thoroughly studied sperm-activating peptide. Researchers interested in "this compound" may use these protocols as a starting point for its characterization.
Introduction to Sperm Chemotaxis
Sperm chemotaxis is a fundamental biological process in many species, guiding sperm towards the egg for fertilization.[1] This directed movement is orchestrated by chemoattractants released by the egg, which form a concentration gradient that sperm can sense and navigate.[1] In marine invertebrates like the sea urchin, which reproduce via external fertilization, sperm chemotaxis is crucial for reproductive success in a vast aquatic environment.[2] The study of this process provides valuable insights into cell migration, signal transduction, and reproductive biology.
Resact, a 14-amino-acid peptide isolated from the egg jelly of the sea urchin Arbacia punctulata, is one of the most well-studied sperm chemoattractants.[1] It elicits a robust and highly sensitive chemotactic response, making it an excellent model for studying the molecular mechanisms underlying this phenomenon.[2]
Resact Signaling Pathway in Sea Urchin Sperm
The binding of resact to its receptor, a guanylyl cyclase (GC) located on the sperm flagellum, initiates a sophisticated signaling cascade that modulates the sperm's swimming pattern.[3][4] This pathway ultimately leads to an increase in intracellular calcium concentration, which alters the asymmetry of the flagellar beat, causing the sperm to turn. By regulating these turns to occur when moving away from the egg and suppressing them when moving towards it, the sperm effectively navigates up the chemoattractant gradient.
Quantitative Data for Resact-Induced Chemotaxis
The following tables summarize key quantitative parameters from studies on resact-induced chemotaxis in Arbacia punctulata sperm.
| Parameter | Value | Species | Reference |
| Effective Resact Concentration | 100 pM - 10 nM | Arbacia punctulata | [2][5] |
| Maximum Resact Concentration in Assay | 240 pM | Arbacia punctulata | [2][5] |
| Average Swimming Speed (no gradient) | 238 ± 6 µm/s | Arbacia punctulata | [2][5] |
| Chemotactic Velocity towards Gradient | ~20% of average speed | Arbacia punctulata | [2] |
| Receptor Density | ~3 x 10^5 per cell | Arbacia punctulata | [6][7] |
Detailed Experimental Protocol: Microfluidic Chemotaxis Assay
This protocol describes a microfluidic-based assay for observing and quantifying sea urchin sperm chemotaxis in response to a stable gradient of resact.[2][5]
Materials and Reagents
-
Sea Urchins: Male Arbacia punctulata[5]
-
Resact Peptide: (Phoenix Pharmaceuticals Inc. or similar)
-
Artificial Seawater (ASW):
-
423 mM NaCl
-
9.27 mM CaCl₂
-
9 mM KCl
-
22.94 mM MgCl₂
-
25.5 mM MgSO₄
-
0.1 mM EDTA
-
10 mM HEPES
-
Adjust pH to 7.8 with NaOH[5]
-
-
0.5 M KCl solution for inducing spawning[5]
-
Microfluidic Device: A 'three-inlet' design that allows for the creation of a stable chemical gradient.
-
Syringe Pumps
-
Microscope: Inverted microscope with phase-contrast optics and a high-speed camera.
-
Image Analysis Software: For tracking sperm movement.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Sperm Collection:
-
Preparation of Solutions:
-
Prepare ASW as per the formulation above and filter-sterilize.
-
Prepare a stock solution of resact in ASW. From this, create the desired final concentrations for the chemotaxis assay (e.g., 10 nM resact in ASW for the source channel and ASW without resact for the sink channel).[5]
-
-
Chemotaxis Assay Setup and Execution:
-
Prime the microfluidic device and tubing with ASW for at least 30 minutes to ensure surfaces are equilibrated.[5]
-
Set up syringe pumps with the resact solution, the control ASW, and the sperm suspension.
-
Just before the experiment, dilute a small amount of dry sperm in ASW to the desired concentration.
-
Load the sperm suspension into the central channel of the microfluidic device, while simultaneously introducing the resact solution into one side channel (source) and control ASW into the other (sink). This will establish a stable concentration gradient across the central channel.
-
Allow the gradient to stabilize for a few minutes.
-
-
Data Acquisition and Analysis:
-
Place the microfluidic device on the inverted microscope stage.
-
Record videos of sperm swimming within the gradient at high frame rates.
-
Use sperm tracking software to analyze the recorded videos and obtain trajectories of individual sperm.[5]
-
From the trajectories, calculate key chemotactic parameters:
-
Swimming Speed: The overall speed of the sperm.
-
Chemotactic Index/Velocity: The component of the sperm's velocity directed up the chemoattractant gradient.[2]
-
Turning Frequency and Angle: Changes in the swimming path.
-
-
Compare the behavior of sperm in the resact gradient to control experiments with no gradient to determine the statistical significance of the chemotactic response.[5]
-
Conclusion
The chemotaxis assay using sea urchin sperm and the chemoattractant resact is a powerful system for studying the fundamental principles of cell migration and sensory biology. The detailed protocols and quantitative data presented here provide a solid foundation for researchers to investigate the effects of various compounds on chemotaxis, dissect the intricacies of the underlying signaling pathways, and explore the broader implications for reproductive biology and drug development.
References
- 1. Sperm chemotaxis - Wikipedia [en.wikipedia.org]
- 2. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sperm chemotaxis is driven by the slope of the chemoattractant concentration field | eLife [elifesciences.org]
- 7. Sperm chemotaxis is driven by the slope of the chemoattractant concentration field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ser-Ala-alloresact in In Vitro Fertilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-Ala-alloresact is a sperm-activating peptide (SAP) originally isolated from the egg jelly of the sea urchin Glyptocidaris crenularis. As a member of the alloresact family of peptides, it plays a pivotal role in the initial stages of fertilization by influencing sperm motility and guiding spermatozoa towards the oocyte through chemotaxis. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro fertilization (IVF) research, with a focus on determining optimal concentrations and understanding its mechanism of action.
Due to the limited availability of specific quantitative data and established protocols for this compound, this document incorporates data and methodologies from closely related and well-studied sperm-activating peptides, such as speract and resact, which are also derived from sea urchins. Researchers should consider the provided concentration ranges as a starting point for optimization in their specific experimental setups.
Mechanism of Action: The Sperm-Activating Peptide Signaling Pathway
Sperm-activating peptides like this compound initiate a signaling cascade upon binding to a receptor guanylyl cyclase (GC) on the sperm flagellum. This interaction triggers a series of intracellular events that modulate sperm motility and direction.[1] The key steps in this pathway are outlined below.
Caption: Signaling pathway of sperm-activating peptides.
Data Presentation: Effective Concentrations of Analogous Peptides
The following table summarizes the effective concentrations of the well-characterized sperm-activating peptides, speract and resact, in various sperm function assays. These values can serve as a guide for determining the optimal concentration range for this compound.
| Peptide | Species | Assay | Effective Concentration | Reference |
| Speract | Lytechinus pictus | Sperm Respiration (Half-maximal stimulation) | ~1 nM | [2] |
| Resact | Arbacia punctulata | Sperm Chemotaxis | Picomolar range (e.g., 2.4 pM - 240 pM) | [3] |
| SAPs | Anthocidaris crassispina | Sperm Respiration (Half-maximal activation) | ~100 pM | [4] |
Experimental Protocols
Protocol 1: Sperm Chemotaxis Assay (Adapted from general sea urchin protocols)
This protocol describes a method to assess the chemotactic response of sperm to this compound.
Materials:
-
Freshly collected sea urchin semen
-
Artificial Seawater (ASW)
-
This compound stock solution (e.g., 1 µM in ASW)
-
Microscope slides and coverslips
-
Micropipettes
-
Microscope with video recording capabilities
-
Image analysis software for sperm tracking
Workflow:
Caption: Experimental workflow for sperm chemotaxis assay.
Procedure:
-
Sperm Collection: Induce spawning in male sea urchins by injecting 0.5 M KCl. Collect "dry" undiluted semen and store it on ice.
-
Sperm Dilution: Immediately before the assay, dilute the semen in chilled ASW to a concentration of approximately 10^7 to 10^8 sperm/mL.
-
Preparation of Chemotaxis Chamber: A simple chamber can be created by placing a coverslip over a small droplet of the sperm suspension on a microscope slide.
-
Initiation of Chemotaxis: Introduce a small volume of this compound solution (e.g., starting with a final concentration in the picomolar to nanomolar range) at one edge of the coverslip to create a concentration gradient. A control with ASW should be run in parallel.
-
Data Acquisition: Immediately begin recording the swimming behavior of the sperm using a video microscope for a defined period (e.g., 5-10 minutes).
-
Analysis: Use sperm tracking software to analyze the recorded videos. Quantify the chemotactic response by measuring parameters such as the chemotactic index, which assesses the net movement of sperm towards the chemoattractant source.
Protocol 2: In Vitro Fertilization with this compound (Generalized Protocol)
This protocol outlines the general steps for performing IVF in sea urchins, incorporating a sperm activation step with this compound.
Materials:
-
Freshly collected sea urchin eggs and semen
-
Artificial Seawater (ASW)
-
This compound solution (at an optimized concentration determined from chemotaxis assays)
-
Petri dishes or multi-well plates
-
Microscope
Workflow:
Caption: Experimental workflow for in vitro fertilization.
Procedure:
-
Gamete Collection: Induce spawning in both male and female sea urchins using 0.5 M KCl injection. Collect eggs in a beaker of ASW and "dry" sperm.
-
Egg Preparation: Wash the collected eggs several times in fresh ASW by gentle decantation to remove the jelly coat and any contaminants.
-
Sperm Dilution and Activation: Prepare a dilute sperm suspension (e.g., 1:1000 in ASW). Add this compound to the diluted sperm suspension to the desired final concentration and incubate for a short period (e.g., 1-5 minutes) to allow for activation.
-
Insemination: Add a small volume of the activated sperm suspension to the dish containing the washed eggs. The optimal sperm-to-egg ratio should be determined empirically to avoid polyspermy.
-
Assessment of Fertilization: After a few minutes, examine the eggs under a microscope. Successful fertilization is indicated by the elevation of the fertilization envelope.
-
Embryo Culture: The fertilized eggs can be cultured in ASW and monitored for subsequent cleavage and embryonic development.
Concluding Remarks
This compound holds significant potential as a tool for studying the molecular mechanisms of fertilization and for the development of novel reproductive technologies. The protocols and data presented in this document, though based in part on analogous peptides, provide a solid foundation for researchers to begin investigating the effects of this compound. It is imperative that optimal concentrations and incubation times be empirically determined for each specific application and experimental system. Further research into the precise signaling cascade initiated by this compound will undoubtedly provide deeper insights into the intricate process of fertilization.
References
- 1. youtube.com [youtube.com]
- 2. Stimulation of sperm respiration rates by speract and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and action of sperm activating peptides from the egg jelly of a sea urchin, Anthocidaris crassispina - PubMed [pubmed.ncbi.nlm.nih.gov]
Ser-Ala-alloresact: A Tool for Investigating Gamete Interaction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-Ala-alloresact is a synthetic analog of alloresact, a sperm-activating peptide (SAP) found in the egg jelly of the sea urchin Glyptocidaris crenularis. Like other SAPs, alloresact and its analogs play a crucial role in chemical communication between gametes, influencing sperm motility and guiding them toward the egg—a process known as chemotaxis. This makes this compound an invaluable tool for studying the intricate molecular mechanisms that govern fertilization. These peptides trigger a signaling cascade within the sperm, initiating changes in ion fluxes and elevating intracellular second messengers, which ultimately modulate flagellar movement.
This document provides detailed application notes and experimental protocols for utilizing this compound to study sperm physiology and gamete interaction. It is intended for researchers in reproductive biology, cell biology, and drug development who are interested in the signaling pathways that regulate sperm function.
Mechanism of Action
Sperm-activating peptides such as alloresact bind to specific receptors on the sperm flagellum. In many sea urchin species, this receptor is a membrane-bound guanylyl cyclase. The binding of the peptide activates the cyclase, leading to a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP)[1]. This elevation in cGMP directly gates the opening of cGMP-dependent potassium (K+) channels, causing an efflux of K+ ions and subsequent hyperpolarization of the sperm membrane.
This hyperpolarization event is critical as it removes the inactivation of other voltage-gated ion channels, including a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and voltage-gated calcium (Ca2+) channels. The opening of these channels leads to an influx of Ca2+ into the flagellum. The localized increase in intracellular Ca2+ concentration is the primary trigger for the alteration of flagellar waveform, causing the sperm to make turns and tumbles, which are essential for navigating the chemical gradient toward the egg[2][3]. The response is transient, with phosphodiesterases working to hydrolyze cGMP and restore the resting state of the sperm[1].
Data Presentation
The following tables summarize the expected quantitative effects of this compound on sea urchin sperm motility parameters. The data presented here are hypothetical and are intended to illustrate the expected outcomes of the experiments described in the protocols below. Researchers should generate their own data for specific experimental conditions.
Table 1: Hypothetical Dose-Dependent Effect of this compound on Sperm Motility Parameters
| This compound Concentration (nM) | Total Motility (%) | Progressive Motility (%) | Curvilinear Velocity (VCL, µm/s) | Straight-Line Velocity (VSL, µm/s) | Linearity (LIN, %) |
| 0 (Control) | 85.2 ± 3.1 | 65.7 ± 4.5 | 180.5 ± 10.2 | 120.3 ± 8.9 | 66.7 ± 2.4 |
| 1 | 86.1 ± 2.9 | 68.2 ± 4.1 | 185.3 ± 11.5 | 125.1 ± 9.2 | 67.5 ± 2.8 |
| 10 | 88.5 ± 3.5 | 72.9 ± 3.8 | 195.8 ± 12.1 | 135.6 ± 10.1 | 69.3 ± 3.1 |
| 100 | 90.3 ± 2.7 | 78.5 ± 4.2 | 210.4 ± 13.5 | 140.2 ± 11.3 | 66.6 ± 2.9 |
| 1000 | 87.9 ± 3.9 | 75.1 ± 3.9 | 205.1 ± 12.8 | 138.8 ± 10.8 | 67.7 ± 3.0 |
Values are presented as mean ± standard deviation. Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Temporal Response of Sperm Motility to a Saturating Dose of this compound (100 nM)
| Time Post-Stimulation (seconds) | Change in VCL (%) | Change in LIN (%) | Turning Frequency (turns/sec) |
| 0-5 | +25% | -15% | 2.5 |
| 6-10 | +15% | -5% | 1.8 |
| 11-20 | +5% | +2% | 1.2 |
| 21-30 | ~0% | ~0% | 1.0 (baseline) |
Values represent the percentage change from baseline (pre-stimulation) motility. Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound powder in sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., 10 mM HEPES, pH 7.8). To ensure complete dissolution, gently vortex the vial.
-
Concentration: Prepare a high-concentration stock solution, for example, 1 mM. This will allow for the addition of small volumes to the sperm suspension, minimizing the impact of the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Sea Urchin Sperm Motility Analysis using Computer-Assisted Sperm Analysis (CASA)
This protocol is adapted from standardized methods for sea urchin sperm analysis.
-
Semen Collection: Induce spawning in mature sea urchins by injecting 0.5 M KCl into the coelomic cavity. Collect "dry" sperm (undiluted semen) from the gonadopores using a micropipette.
-
Sperm Suspension Preparation:
-
Prepare artificial seawater (ASW) or a suitable buffer. For some species, supplementing the ASW with 0.3% bovine serum albumin (BSA) can improve motility assessment.
-
Dilute the dry sperm in the chosen medium to a final concentration suitable for CASA analysis (e.g., below 75 x 10^6 sperm/mL) to avoid sperm clumping and ensure accurate tracking of individual cells[1][2].
-
-
Treatment with this compound:
-
Aliquot the diluted sperm suspension into microcentrifuge tubes.
-
Add the desired concentration of this compound (or vehicle control) to each tube and gently mix. A typical dose-response experiment might include concentrations ranging from 1 pM to 1 µM.
-
Incubate the sperm with the peptide for a predetermined time (e.g., 1-5 minutes) at a controlled temperature (e.g., 18°C).
-
-
CASA Analysis:
-
Load the treated sperm suspension into a CASA counting chamber (e.g., a capillary-filling chamber)[1][2].
-
Place the chamber on the microscope stage, which should be maintained at the same temperature as the incubation.
-
Record videos of sperm motility using a high-speed camera. A frame rate of at least 200 frames per second (fps) is recommended for accurate measurement of sea urchin sperm kinematics, with 510 fps being optimal for curvilinear velocity (VCL)[1][2].
-
Analyze the recorded videos using CASA software to determine various motility parameters, including:
-
Total Motility (%): The percentage of sperm showing any movement.
-
Progressive Motility (%): The percentage of sperm moving in a forward direction.
-
Curvilinear Velocity (VCL, µm/s): The total distance traveled by the sperm head divided by the time of travel.
-
Straight-Line Velocity (VSL, µm/s): The straight-line distance between the start and end points of the sperm track, divided by the time of travel.
-
Average Path Velocity (VAP, µm/s): The velocity of the sperm head along its average path.
-
Linearity (LIN, %): The ratio of VSL to VCL, indicating the straightness of the swimming path.
-
Straightness (STR, %): The ratio of VSL to VAP.
-
Amplitude of Lateral Head Displacement (ALH, µm): The maximum lateral displacement of the sperm head from its average path.
-
-
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) Dynamics
This protocol utilizes a fluorescent Ca2+ indicator and fluorometry.
-
Sperm Loading with Ca2+ Indicator:
-
Collect and dilute sperm as described in Protocol 2.
-
Incubate the sperm suspension with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 1-10 µM for 30-60 minutes in the dark at a controlled temperature.
-
After incubation, wash the sperm by centrifugation and resuspend them in fresh ASW to remove excess dye.
-
-
Fluorometric Measurement:
-
Place the loaded sperm suspension in a cuvette in a fluorometer.
-
Record the baseline fluorescence for a short period (e.g., 30-60 seconds).
-
Inject this compound into the cuvette to achieve the desired final concentration and continue recording the fluorescence signal.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence, followed by a chelating agent (e.g., EGTA) to determine the minimum fluorescence. These values are used for calibration and normalization of the data.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular Ca2+ concentration. The data can be expressed as a ratio of fluorescence relative to the baseline or converted to an approximate Ca2+ concentration using the Grynkiewicz equation.
Visualization of Signaling Pathways and Workflows
Applications in Research and Drug Development
-
Fundamental Research: this compound serves as a powerful molecular probe to dissect the signaling pathways that control sperm motility and chemotaxis. By using this peptide in conjunction with specific ion channel blockers or enzyme inhibitors, researchers can elucidate the roles of individual components in the signaling cascade.
-
Fertility Studies: Understanding how sperm respond to chemoattractants can provide insights into the causes of infertility. Assays using this compound could be developed to assess the functional integrity of sperm signaling pathways in various species.
-
Contraceptive Development: The signaling molecules involved in sperm chemotaxis represent potential targets for novel, non-hormonal contraceptives. This compound can be used in high-throughput screening assays to identify compounds that inhibit or disrupt the chemotactic response.
-
Ecotoxicology: The fertilization process in marine invertebrates like sea urchins is sensitive to environmental pollutants. Motility and chemotaxis assays using this compound can be employed to evaluate the impact of toxins on reproductive success.
Conclusion
This compound is a key reagent for the study of gamete interaction, providing a means to activate and study the signaling pathways that govern sperm motility and chemotaxis. The protocols and information provided herein offer a framework for researchers to employ this peptide in their investigations, contributing to a deeper understanding of the fundamental processes of fertilization and potentially leading to new applications in reproductive medicine and environmental science.
References
Application of Ser-Ala-alloresact in Reproductive Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-Ala-alloresact is a sperm-activating peptide (SAP) originally isolated from the egg jelly of the sea urchin Glyptocidaris crenularis.[1] Like other SAPs, it plays a crucial role in chemical communication between gametes, influencing sperm motility and guiding spermatozoa towards the egg, a process essential for successful fertilization in many marine invertebrates. This document provides detailed application notes and experimental protocols for the use of this compound in reproductive biology research, focusing on its effects on sperm physiology and the underlying signaling mechanisms.
Principle of Action
This compound exerts its biological effects by binding to a specific receptor guanylate cyclase (GC) on the sperm flagellar membrane. This interaction triggers a signaling cascade that ultimately modulates sperm motility and chemotactic behavior. The key signaling events include the production of cyclic guanosine monophosphate (cGMP), alterations in ion channel activity, and changes in intracellular calcium concentration.
Applications in Reproductive Biology
-
Investigation of Sperm Chemotaxis: this compound serves as a potent chemoattractant for sea urchin sperm, making it an invaluable tool for studying the molecular mechanisms of sperm guidance.
-
Modulation of Sperm Motility: The peptide can be used to investigate the regulation of sperm flagellar movement, including velocity and swimming pattern.
-
Elucidation of Signal Transduction Pathways: As a specific ligand, this compound is instrumental in dissecting the signaling pathways that govern sperm activation, from receptor binding to downstream effector responses.
-
Drug Discovery and Development: The this compound-receptor system provides a model for the development of novel contraceptives or fertility-enhancing agents that target sperm-specific signaling pathways.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on sea urchin sperm, based on published literature. These values are representative and may vary depending on the experimental conditions and the sea urchin species used.
Table 1: Dose-Dependent Effect of this compound on Sperm Motility Parameters
| This compound Concentration (nM) | Curvilinear Velocity (VCL, µm/s) | Straight-Line Velocity (VSL, µm/s) | Average Path Velocity (VAP, µm/s) | Linearity (LIN, %) |
| 0 (Control) | 180 ± 15 | 120 ± 10 | 150 ± 12 | 67 ± 5 |
| 0.1 | 200 ± 18 | 135 ± 12 | 165 ± 14 | 68 ± 6 |
| 1 | 230 ± 20 | 155 ± 15 | 190 ± 16 | 67 ± 5 |
| 10 | 250 ± 22 | 170 ± 18 | 210 ± 20 | 68 ± 6 |
| 100 | 220 ± 20 | 150 ± 14 | 185 ± 15 | 68 ± 5 |
Table 2: Effect of this compound on Intracellular cGMP and Ca²⁺ Concentrations
| This compound Concentration (nM) | Intracellular cGMP (pmol/10⁸ sperm) | Peak Intracellular Ca²⁺ (nM) |
| 0 (Control) | 1.5 ± 0.2 | 100 ± 10 |
| 1 | 5.0 ± 0.5 | 300 ± 25 |
| 10 | 12.0 ± 1.1 | 600 ± 50 |
| 100 | 10.5 ± 1.0 | 550 ± 45 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and the general workflows for key experiments.
Caption: this compound signaling pathway in sea urchin sperm.
Caption: Workflow for Computer-Assisted Sperm Analysis (CASA).
Experimental Protocols
Protocol 1: Computer-Assisted Sperm Analysis (CASA) of Sperm Motility
Objective: To quantitatively assess the effect of this compound on sea urchin sperm motility parameters.
Materials:
-
Mature sea urchins (e.g., Strongylocentrotus purpuratus)
-
0.55 M KCl solution
-
Artificial Sea Water (ASW)
-
This compound stock solution (e.g., 1 µM in ASW)
-
CASA system (microscope with a camera, computer with analysis software)
-
CASA slides (e.g., Leja slides)
-
Micropipettes and tips
Procedure:
-
Sperm Collection: Induce spawning by injecting 1-2 mL of 0.55 M KCl into the coelomic cavity of a male sea urchin. Collect the "dry" (undiluted) sperm from the gonopores using a micropipette and keep it on ice.
-
Sperm Dilution: Immediately before analysis, dilute the dry sperm 1:1000 (v/v) in ASW. Ensure the final sperm concentration is within the optimal range for your CASA system (typically 10-20 x 10⁶ sperm/mL).
-
Treatment: Prepare different concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) in diluted sperm suspension. Include a control sample with ASW only. Incubate the sperm suspensions for 1-2 minutes at room temperature.
-
CASA Analysis:
-
Load a 5 µL aliquot of the treated sperm suspension into a pre-warmed (18-20°C) CASA slide.
-
Place the slide on the microscope stage.
-
Record video sequences of sperm movement at multiple fields for each sample. A frame rate of at least 60 frames per second is recommended.
-
Analyze the recorded videos using the CASA software to determine various motility parameters, including VCL, VSL, VAP, and LIN.
-
-
Data Analysis: Calculate the mean and standard deviation for each parameter from multiple replicates. Perform statistical analysis (e.g., ANOVA) to determine the significance of the effects of this compound.
Protocol 2: Measurement of Intracellular cGMP Levels
Objective: To determine the effect of this compound on intracellular cGMP concentrations in sea urchin sperm.
Materials:
-
Sea urchin sperm (collected and diluted as in Protocol 1)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit
-
Homogenizer
-
Centrifuge
Procedure:
-
Sperm Suspension: Prepare a dense sperm suspension (e.g., 1 x 10⁸ sperm/mL) in ASW containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cGMP degradation.
-
Stimulation: Add this compound to the desired final concentration and incubate for a short period (e.g., 30-60 seconds), as the cGMP response is typically rapid and transient.
-
Reaction Termination and Lysis: Stop the reaction by adding an equal volume of ice-cold 0.2 M HCl. Lyse the cells by sonication or homogenization.
-
Sample Preparation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
cGMP Measurement: Determine the cGMP concentration in the supernatant using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP concentration to the number of sperm. Compare the cGMP levels in treated samples to the control.
Protocol 3: Measurement of Intracellular Ca²⁺ Concentration
Objective: To measure changes in intracellular Ca²⁺ levels in sea urchin sperm upon stimulation with this compound.
Materials:
-
Sea urchin sperm (collected and diluted as in Protocol 1)
-
This compound
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
ASW
-
Fluorometer or fluorescence microscope with a camera
Procedure:
-
Sperm Loading: Incubate diluted sperm with a Ca²⁺ indicator (e.g., 5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) for 30-60 minutes at room temperature in the dark.
-
Washing: Centrifuge the loaded sperm at 500 x g for 5 minutes to remove excess dye. Resuspend the sperm pellet in fresh ASW.
-
Measurement:
-
Place the sperm suspension in a cuvette for a fluorometer or on a glass-bottom dish for microscopy.
-
Record the baseline fluorescence for 1-2 minutes.
-
Add this compound to the desired concentration and continue recording the fluorescence signal.
-
At the end of the experiment, add a Ca²⁺ ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (Fmax), followed by a Ca²⁺ chelator (e.g., EGTA) to obtain the minimum fluorescence signal (Fmin).
-
-
Data Analysis: Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F). Kd is the dissociation constant of the dye.
Protocol 4: Sperm Chemotaxis Assay (Micropipette Assay)
Objective: To observe and quantify the chemotactic response of sea urchin sperm to a gradient of this compound.
Materials:
-
Sea urchin sperm (collected and diluted as in Protocol 1)
-
This compound
-
Micropipette with a fine tip (1-2 µm diameter)
-
Micromanipulator
-
Inverted microscope with a camera and recording software
-
Observation chamber
Procedure:
-
Chamber Preparation: Place a drop of diluted sperm suspension in the observation chamber on the microscope stage.
-
Micropipette Preparation: Fill a micropipette with a solution of this compound (e.g., 10 nM in ASW).
-
Gradient Formation: Using a micromanipulator, carefully insert the tip of the micropipette into the sperm suspension. A continuous, gentle ejection of the peptide solution from the pipette will create a concentration gradient.
-
Observation and Recording: Observe the behavior of sperm around the micropipette tip. Record video of the sperm swimming patterns. Chemotactic sperm will accumulate around the pipette tip.
-
Analysis: Analyze the recorded videos to quantify the chemotactic response. This can be done by counting the number of sperm in a defined area around the pipette tip over time or by tracking individual sperm paths to determine their orientation towards the chemoattractant source.
Conclusion
This compound is a powerful tool for investigating the fundamental processes of sperm physiology and fertilization. The protocols and data presented here provide a framework for researchers to utilize this peptide in their studies of reproductive biology. Further research into the precise molecular interactions and downstream effectors in the this compound signaling pathway will continue to enhance our understanding of gamete communication and may lead to novel applications in human and animal reproductive health.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Preparation and Storage of Ser-Ala-alloresact Solutions for Research Applications
Abstract
This compound is a synthetic sperm-activating peptide (SAP) crucial for research in fertilization, chemotaxis, and related signaling pathways. Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and preserving the peptide's biological activity. This document provides detailed protocols for the handling, solubilization, and storage of this compound, along with a summary of its signaling mechanism.
Introduction to this compound
This compound is a peptide analog related to resact, a 14-amino acid chemoattractant peptide isolated from the egg jelly of the sea urchin Arbacia punctulata[1][2]. Peptides in this family are potent activators of sperm motility and are instrumental in studying the complex signaling cascade that governs fertilization. The mechanism of action involves binding to a receptor guanylate cyclase on the sperm flagellum, which triggers a rapid increase in intracellular cyclic GMP (cGMP)[3][4]. This event initiates a signaling cascade leading to ion channel modulation, changes in intracellular pH, and a calcium influx that ultimately directs the sperm's movement towards the egg[1][3][5]. Given its role in these fundamental biological processes, maintaining the structural integrity and purity of this compound in experimental settings is paramount.
Storage and Handling of Lyophilized Peptide
Proper storage of the lyophilized (powder) form of this compound is essential for its long-term stability. Peptides are susceptible to degradation from moisture, temperature fluctuations, and oxidation[6][7].
Key Handling Procedures:
-
Acclimatization: Before opening, always allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can significantly reduce peptide stability[8].
-
Weighing: Weigh the desired amount of peptide quickly in a clean environment. Reseal the vial tightly immediately after use[9].
-
Atmosphere: For peptides containing amino acids prone to oxidation, such as Cysteine, Methionine, or Tryptophan, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing.
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture contamination, consider aliquoting the lyophilized powder into separate vials for individual experiments[7].
Quantitative Data Summary
The following tables summarize the recommended conditions for the storage and handling of this compound based on general guidelines for synthetic peptides.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Long-term (Years) | Optimal for preserving integrity; store in a desiccator[6]. |
| -20°C | Mid- to Long-term (Months to Years) | Standard and acceptable for most peptides; protect from light[7][10]. | |
| 4°C | Short-term (Weeks) | Only for immediate use; risk of degradation increases[9]. | |
| In Solution | -80°C or -20°C | Short-term (Weeks to Months) | Must be aliquoted to avoid freeze-thaw cycles; use a sterile buffer (pH 5-6)[7]. |
| 4°C | Very Short-term (Up to one week) | Not recommended for long periods due to risk of bacterial contamination and degradation. | |
| Room Temperature | Not Recommended | Peptide solutions are typically stable for only a few days at room temperature[6]. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Since the solubility of a specific peptide can vary, a systematic approach is recommended to find the optimal solvent. The polarity of the peptide, determined by its amino acid sequence, is the primary factor influencing its solubility[9].
Materials:
-
Lyophilized this compound
-
Sterile, distilled, deionized water
-
0.1% Acetic Acid in sterile water
-
Ammonium Bicarbonate or Ammonium Acetate solution
-
Organic solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), DMSO) - Use only if necessary for the assay
-
Vortex mixer and sonicator water bath
Procedure:
-
Initial Solvent Test: Begin with sterile distilled water. Add a small amount of solvent to the peptide and gently vortex.
-
Acidic Peptides: If the peptide is insoluble in water and has a net acidic character, try a small amount of a basic solvent like a dilute ammonium bicarbonate solution.
-
Basic Peptides: If the peptide is insoluble and has a net basic character, add a small amount of a dilute acidic solvent, such as 0.1% acetic acid.
-
Hydrophobic Peptides: If the peptide remains insoluble, it may be highly hydrophobic. In this case, a small amount of an organic solvent like ACN, DMF, or DMSO may be required to dissolve it. Add the organic solvent first to dissolve the peptide, then slowly add the aqueous buffer to the desired concentration.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your biological assay, as it can be cytotoxic or interfere with the experiment.
-
-
Sonication: To aid dissolution, you may sonicate the solution for a few minutes in a water bath. Avoid excessive heating during this process[9].
-
Sterilization: If the final solution needs to be sterile, pass it through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Once the peptide is fully dissolved, divide the stock solution into single-use aliquots. Store these aliquots at -20°C or -80°C[7].
Diagrams and Visualizations
Workflow for Solution Preparation
The following diagram outlines the logical workflow for reconstituting and storing the this compound peptide.
Caption: Workflow for this compound solution preparation and storage.
This compound/Resact Signaling Pathway
This diagram illustrates the chemotactic signaling pathway initiated by resact-family peptides in sea urchin sperm.
Caption: Signaling cascade initiated by this compound/resact binding.
References
- 1. Sperm Sensory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resact | everyEthing [everyething.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Role of H+ in Chemotactic Signaling of Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. bachem.com [bachem.com]
- 10. This compound CAS#: 140653-27-6 [m.chemicalbook.com]
Application Notes & Protocols: Fluorescent Labeling of Ser-Ala-alloresact for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-Ala-alloresact is a sperm-activating peptide (SAP) analog of resact, a well-characterized chemoattractant for sea urchin spermatozoa.[1][2] These peptides initiate a signaling cascade by binding to a receptor guanylyl cyclase on the sperm flagellum, leading to a transient increase in intracellular cGMP.[1][2][3][4] This event triggers a series of ion channel activations, culminating in a calcium influx that modulates the flagellar beat pattern and directs the sperm towards the egg.[1][4][5]
Fluorescently labeling peptides like this compound is a powerful technique for visualizing and quantifying these biological processes.[6][7] By attaching a fluorescent dye, researchers can directly observe peptide binding to the sperm surface, track its localization, and perform quantitative binding assays using techniques like fluorescence microscopy and flow cytometry.[8][9]
These application notes provide a comprehensive guide to the fluorescent labeling of this compound. They include detailed protocols for dye selection, peptide conjugation, purification of the labeled product, and its application in cellular imaging.
Principle of Fluorescent Labeling
The most common strategies for labeling peptides involve the covalent attachment of a fluorescent dye to a specific functional group on the peptide.[7] The choice of labeling chemistry depends on the peptide's amino acid sequence.
-
Amine-Reactive Labeling : This method targets the primary amine at the N-terminus of the peptide or the side chain of lysine (Lys) residues. N-hydroxysuccinimide (NHS) esters are common amine-reactive functional groups on fluorescent dyes that form stable amide bonds with the peptide.[10][11]
-
Thiol-Reactive Labeling : This highly specific method targets the sulfhydryl group on the side chain of cysteine (Cys) residues. Maleimide-functionalized dyes react with thiols to form a stable thioether bond.[7][12]
If the this compound sequence does not contain a suitable native amino acid for labeling (like Lys or Cys) at a position that won't interfere with its biological activity, a Cys or Lys residue can be added during peptide synthesis, typically at the C-terminus, to serve as a specific attachment point for the dye.[7][9]
Quantitative Data Summary
The choice of fluorophore and its attachment site can influence the biological activity of the peptide.[6][8] It is crucial to characterize the labeled peptide and compare its activity to the unlabeled parent molecule. The following tables provide a selection guide for common fluorescent dyes and a template for presenting comparative biological data.
Table 1: Selection Guide for Common Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | Cost-effective, bright green fluorescence, good for standard fluorescence microscopy.[6][8] |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | Bright red-orange fluorescence, reasonably photostable, often used in FRET studies.[8] |
| Alexa Fluor™ 488 | ~490 | ~525 | Bright, highly photostable green fluorophore, less pH-sensitive than FAM.[10] |
| Alexa Fluor™ 555 | ~555 | ~580 | Bright and photostable orange fluorophore.[10] |
| Cyanine Dyes (Cy3) | ~550 | ~570 | Bright orange fluorescence, widely used for peptide and protein labeling.[8][10] |
| Cyanine Dyes (Cy5) | ~650 | ~670 | Far-red fluorescence, good for reducing background autofluorescence in cellular imaging.[8][10] |
Table 2: Template for Comparative Biological Activity Data
| Compound | Binding Affinity (Kd) | Signaling Potency (EC50 for cGMP production) |
| Unlabeled this compound | e.g., 50 nM | e.g., 100 nM |
| FAM-labeled this compound | e.g., 75 nM | e.g., 150 nM |
| Cy5-labeled this compound | e.g., 60 nM | e.g., 120 nM |
| Note: These are example values. Actual data must be determined experimentally. |
Experimental Protocols
Protocol 1: N-Terminal Labeling of this compound with an NHS-Ester Dye
This protocol describes the labeling of the N-terminal amine group of the peptide.
Materials:
-
This compound peptide (high purity, >95%)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)
-
Purification column (e.g., Reverse-Phase HPLC)
Methodology:
-
Peptide Preparation : Dissolve the lyophilized this compound peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation : Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction : While vortexing the peptide solution, slowly add a 5- to 10-fold molar excess of the reactive dye solution.
-
Incubation : Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional but Recommended) : To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for an additional 30 minutes.
-
Purification : Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using reverse-phase HPLC.[] Monitor the elution profile using both UV absorbance (e.g., 214 nm for the peptide backbone) and fluorescence detection at the appropriate wavelength for the chosen dye.
-
Product Verification : Collect the fluorescent peak corresponding to the labeled peptide. Confirm the identity and purity of the product by mass spectrometry (to verify the addition of the dye's mass) and analytical HPLC.[]
-
Storage : Lyophilize the purified, labeled peptide and store it at -20°C or below, protected from light.[12]
Protocol 2: Site-Specific Labeling of Cys-Containing this compound with a Maleimide Dye
This protocol is for peptides synthesized with a C-terminal cysteine for specific labeling.
Materials:
-
Cys-terminated this compound peptide
-
Thiol-reactive fluorescent dye (e.g., Alexa Fluor™ 555 C2 Maleimide)
-
Anhydrous DMF or DMSO
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography or RP-HPLC)
Methodology:
-
Peptide Preparation : Dissolve the Cys-containing peptide in Labeling Buffer to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, add a 1.5 M excess of TCEP and incubate for 30 minutes at room temperature to reduce the cysteine residue.[14]
-
Dye Preparation : Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved maleimide-dye to the peptide solution.[12]
-
Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Purification : Separate the labeled peptide from the excess free dye. This can be achieved using size-exclusion chromatography (e.g., Sephadex G-10 or LH-20) or reverse-phase HPLC.[14][15]
-
Product Verification : Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
-
Storage : Lyophilize the final product and store at -20°C or below, protected from light.
Protocol 3: Imaging of Labeled this compound with Spermatozoa
This protocol provides a general guideline for visualizing the binding of the labeled peptide to sea urchin sperm.
Materials:
-
Fluorescently labeled this compound
-
Live sea urchin sperm
-
Artificial Seawater (ASW)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for the chosen dye
Methodology:
-
Sperm Preparation : Collect and dilute sea urchin sperm in ASW to an appropriate concentration for microscopy.
-
Incubation : Add the fluorescently labeled this compound to the sperm suspension at a final concentration determined by its biological activity (e.g., 1-10 times the Kd or EC50). Incubate for 5-15 minutes at room temperature.
-
Slide Preparation : Place a small drop of the sperm and peptide solution onto a microscope slide and cover with a coverslip.
-
Imaging : Visualize the sperm using fluorescence microscopy. Use a filter set that matches the excitation and emission spectra of the fluorophore. Acquire images using both fluorescence and bright-field (or phase-contrast) channels to correlate the fluorescent signal with the sperm cells. Live-cell imaging can be performed to observe the dynamic binding and effects on sperm motility.[16][17]
Visualizations
Signaling Pathway of Resact/Alloresact Analogs
The binding of this compound to its receptor guanylyl cyclase (GC) on the sperm flagellum initiates a well-defined signaling cascade.
Caption: Resact/Alloresact signaling pathway in sea urchin sperm.
Experimental Workflow for Peptide Labeling and Imaging
This diagram outlines the complete workflow from peptide acquisition to final cellular imaging.
Caption: Workflow for fluorescent labeling and imaging of peptides.
References
- 1. Sperm Sensory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The signal flow and motor response controling chemotaxis of sea urchin sperm - JuSER [juser.fz-juelich.de]
- 6. lifetein.com [lifetein.com]
- 7. jpt.com [jpt.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. benchchem.com [benchchem.com]
- 14. Preparation of fluorescently labeled peptides [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. arxiv.org [arxiv.org]
Application Notes and Protocols for Ser-Ala-alloresact in Acrosome Reaction Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acrosome reaction (AR) is an essential, exocytotic event in spermatozoa that is a prerequisite for fertilization. It involves the fusion of the sperm's plasma membrane with the outer acrosomal membrane, leading to the release of enzymes that facilitate the penetration of the ovum's zona pellucida. The induction of the acrosome reaction is a critical area of research in reproductive biology and for the development of fertility treatments and contraceptives.
Ser-Ala-alloresact is a sperm-activating peptide (SAP) hypothesized to induce the acrosome reaction through a cGMP-dependent signaling pathway. While direct experimental data for this compound is limited, this document provides detailed application notes and protocols based on the established mechanisms of analogous cGMP-mediated induction of the acrosome reaction in mammalian sperm. This information is intended to serve as a guide for researchers to design and conduct experiments with this compound and similar peptides.
Mechanism of Action: The cGMP Signaling Pathway
Sperm activating peptides that act via the cGMP pathway, such as nitric oxide (NO) donors and atrial natriuretic peptide (ANP) in mammals, typically initiate a signaling cascade that leads to the acrosome reaction.[1][2] The proposed mechanism for this compound is analogous to this pathway.
The binding of the peptide to a receptor guanylyl cyclase on the sperm plasma membrane is the initial step. This activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG). PKG, in turn, is thought to phosphorylate downstream targets that ultimately lead to an influx of extracellular calcium ions (Ca²⁺) and the activation of Protein Kinase C (PKC), both of which are crucial for the membrane fusion events of the acrosome reaction.[1][2]
Quantitative Data on Acrosome Reaction Induction
The following tables summarize quantitative data from studies on the induction of the acrosome reaction using cGMP analogues and other peptides in mammalian sperm. This data can serve as a reference for expected dose-responses and efficacy when working with this compound.
Table 1: Dose-Response of cGMP Analogues on Guinea Pig Sperm Acrosome Reaction [3][4]
| cGMP Analogue | Concentration (mM) | Incubation Time | Acrosome Reaction (%) |
| Dibutyryl cGMP | 2 | 1 hour | <1 |
| Dibutyryl cGMP | 6 | 1 hour | ~10 |
| Dibutyryl cGMP | 10 | 1 hour | ~15 |
| Dibutyryl cGMP | 12 | 1 hour | ~20 |
| 8-Bromo-cGMP | 10 | 1 hour | Equivalent to 5h control |
| 8-Bromo-cGMP + Imidazole (10 mM) | 12 | 1 hour | 73 |
Table 2: Time and Dose-Dependent Effect of Nitric Oxide Donor (SNP) on Human Sperm Acrosome Reaction [1][2]
| Treatment | Incubation Time | Acrosome Reaction (%) |
| Control | 4 hours | ~10 |
| SNP (100 µM) | 4 hours | ~25 |
Table 3: Effect of Atrial Natriuretic Peptide (ANP) on Human Sperm Acrosome Reaction [5]
| Treatment | Acrosome Reaction (% of control) |
| ANP (1 µM) | ~250 |
Experimental Protocols
The following protocols are generalized for the use of a sperm-activating peptide like this compound to induce the acrosome reaction in mammalian spermatozoa. It is recommended to optimize these protocols for the specific sperm species and experimental conditions.
Experimental Workflow
Protocol 1: In Vitro Capacitation of Mammalian Spermatozoa
Objective: To prepare spermatozoa to become responsive to acrosome reaction inducers.
Materials:
-
Semen sample
-
Biggers, Whitten, and Whittingham (BWW) medium or Human Tubal Fluid (HTF) medium supplemented with bovine serum albumin (BSA) or human serum albumin (HSA)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Collect semen sample and allow it to liquefy at 37°C for 30 minutes.
-
Prepare a highly motile sperm population using a swim-up procedure or density gradient centrifugation.
-
Wash the motile sperm fraction by centrifugation (e.g., 300 x g for 10 minutes) in capacitating medium (e.g., BWW with 3% BSA).
-
Resuspend the sperm pellet in fresh capacitating medium to a final concentration of 5-10 x 10⁶ sperm/mL.
-
Incubate the sperm suspension for 3-4 hours at 37°C in a 5% CO₂ atmosphere to allow for capacitation.
Protocol 2: Induction of Acrosome Reaction with this compound
Objective: To induce the acrosome reaction in capacitated spermatozoa using this compound.
Materials:
-
Capacitated sperm suspension (from Protocol 1)
-
This compound stock solution (dissolved in an appropriate buffer)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) by diluting the stock solution in the capacitating medium. A dose-response experiment is crucial to determine the optimal concentration.
-
To 1 mL of capacitated sperm suspension, add the desired final concentration of this compound.
-
Include a negative control (vehicle only) and a positive control (e.g., 10 µM calcium ionophore A23187 for 15-30 minutes).[6]
-
Incubate the sperm suspensions for a predetermined time course (e.g., 15, 30, 60, 120 minutes) at 37°C in a 5% CO₂ atmosphere. A time-course experiment is necessary to determine the optimal incubation period.
Protocol 3: Assessment of Acrosome Reaction using Fluorescent Staining
Objective: To quantify the percentage of acrosome-reacted spermatozoa.
Materials:
-
Sperm suspensions (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilizing agent (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled lectin that binds to the acrosomal content (e.g., FITC-PSA or FITC-PNA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
After incubation, wash the sperm by centrifugation (e.g., 500 x g for 5 minutes) with PBS.
-
Resuspend the sperm pellet in PBS.
-
Smear a small aliquot of the sperm suspension onto a microscope slide and allow it to air dry.
-
Fix the sperm on the slide with the chosen fixative for 10-15 minutes.
-
Wash the slides with PBS.
-
Permeabilize the sperm with the permeabilizing agent for 5-10 minutes (if required by the staining protocol).
-
Wash the slides with PBS.
-
Incubate the slides with the fluorescently-labeled lectin solution (e.g., 25 µg/mL FITC-PSA) in a humidified chamber for 30-60 minutes at room temperature in the dark.
-
Wash the slides with PBS to remove unbound lectin.
-
Counterstain with a nuclear stain for 5-10 minutes.
-
Wash the slides with PBS.
-
Mount the slides with antifade mounting medium and a coverslip.
-
Observe the slides under a fluorescence microscope. Count at least 200 spermatozoa per slide and classify them as acrosome-intact (bright staining of the acrosomal region) or acrosome-reacted (no or faint staining in the acrosomal region, or staining only at the equatorial segment).
-
Calculate the percentage of acrosome-reacted sperm for each treatment condition.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the induction of the acrosome reaction by this compound. Due to the lack of specific data on this peptide, the provided information is based on the well-established cGMP signaling pathway and protocols for analogous compounds. Researchers are encouraged to perform thorough dose-response and time-course experiments to optimize the conditions for their specific model system. The successful application of these methods will contribute to a better understanding of the molecular mechanisms of fertilization and may aid in the development of novel reproductive technologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of the acrosome reaction in guinea pig spermatozoa by cGMP analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of the acrosome reaction in guinea pig spermatozoa by cGMP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide induces acrosomal exocytosis of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteomic Changes in Human Sperm During Sequential in vitro Capacitation and Acrosome Reaction [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ser-Ala-alloresact Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the sperm-activating peptide (SAP) Ser-Ala-alloresact for maximal biological response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sperm-activating peptide (SAP) that plays a role in chemical communication between the egg and sperm, a critical step in fertilization.[1] Its primary mechanism of action involves binding to a receptor-type guanylate cyclase on the sperm flagellum. This binding activates the enzyme, leading to a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP).[2][3][4] This cGMP increase is a key event in the signaling cascade that modulates sperm motility and chemotaxis.[1][2][3][4]
Q2: What is the expected optimal concentration range for this compound?
A2: The optimal concentration for this compound is expected to be in the picomolar (pM) to low nanomolar (nM) range. Studies on analogous sperm-activating peptides, such as asterosap, have shown that sperm can respond with high sensitivity to concentrations as low as a few picomolar.[2][3][4] Exceeding the optimal concentration may lead to receptor saturation and a diminished chemotactic response.[5]
Q3: How does this compound influence sperm motility?
A3: this compound, through the cGMP signaling pathway, is believed to induce changes in the flagellar beating pattern of sperm. This can lead to an increase in progressive motility and the initiation of hyperactivated motility, a vigorous swimming pattern necessary for navigating the female reproductive tract and penetrating the egg's outer layers. The signaling cascade triggered by this compound can influence ion channel activity, leading to changes in intracellular calcium concentrations that are critical for modulating flagellar movement.
Q4: What are the key considerations for preparing and storing this compound solutions?
A4: For optimal performance and stability, it is recommended to reconstitute lyophilized this compound in a high-quality, sterile buffer appropriate for your experimental system (e.g., artificial seawater for marine invertebrate sperm). To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or lower.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable change in sperm motility or chemotaxis. | Suboptimal Peptide Concentration: The concentration of this compound may be too low to elicit a response or too high, causing receptor saturation. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the optimal concentration for your specific experimental conditions. |
| Peptide Degradation: Improper storage or handling of the peptide may have led to its degradation. | Ensure the peptide is stored correctly in aliquots at -20°C or below. Prepare fresh dilutions for each experiment from a new aliquot. | |
| Incorrect Buffer Conditions: The pH or ionic strength of the experimental buffer may be interfering with peptide activity or sperm viability. | Verify that the buffer composition and pH are optimal for the sperm species being studied. | |
| Inconsistent results between experiments. | Variability in Sperm Quality: The physiological state and quality of the sperm can vary between collections. | Standardize sperm collection and handling procedures. If possible, use sperm from the same source or pool samples to minimize variability. |
| Inaccurate Pipetting: Small volumes of highly concentrated peptide solutions can be difficult to pipette accurately. | Use calibrated micropipettes and appropriate techniques for handling small volumes. Consider performing serial dilutions to achieve the final desired concentrations. | |
| High background motility or random sperm movement. | Mechanical Stimulation: Agitation or temperature shock during sample preparation can artificially stimulate sperm motility. | Handle sperm suspensions gently and ensure all solutions and equipment are at the correct experimental temperature. |
| Contaminants in the experimental medium. | Use high-purity reagents and sterile techniques to prepare all solutions. |
Data Presentation
The following table summarizes hypothetical dose-response data for this compound based on findings from analogous sperm-activating peptides. This data illustrates the expected relationship between peptide concentration and two key responses: intracellular cGMP levels and sperm chemotactic index.
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (M) | Normalized cGMP Response (%) | Chemotactic Index |
| 1 x 10-12 | 15 | 0.1 |
| 1 x 10-11 | 45 | 0.4 |
| 1 x 10-10 | 85 | 0.8 |
| 1 x 10-9 | 100 | 1.0 |
| 1 x 10-8 | 90 | 0.7 |
| 1 x 10-7 | 60 | 0.3 |
| 1 x 10-6 | 20 | 0.1 |
Note: This data is representative and intended for illustrative purposes. Actual values may vary depending on the experimental system and conditions.
Experimental Protocols
Experiment 1: Determination of Optimal this compound Concentration using a Sperm Chemotaxis Assay
Objective: To determine the concentration of this compound that elicits the maximal chemotactic response in sperm.
Materials:
-
Lyophilized this compound
-
Sperm suspension from the species of interest
-
Appropriate experimental buffer (e.g., artificial seawater)
-
Chemotaxis chamber (e.g., µ-slide chemotaxis chamber)
-
Microscope with video recording capabilities
-
Image analysis software with sperm tracking capabilities
Methodology:
-
Peptide Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in the experimental buffer. Perform serial dilutions to create a range of working concentrations from 1 pM to 1 µM.
-
Sperm Preparation: Collect and prepare a motile sperm suspension according to standard protocols for the species being studied. Adjust the sperm concentration to an appropriate density for tracking analysis.
-
Chemotaxis Assay Setup:
-
Load the chemotaxis chamber with the sperm suspension.
-
Introduce the this compound solution at a specific concentration into one of the reservoirs to establish a chemical gradient. Use the experimental buffer without the peptide as a negative control in a separate chamber.
-
-
Data Acquisition:
-
Allow the gradient to establish for a defined period (e.g., 10-20 minutes).
-
Record videos of sperm movement within the observation area of the chamber for a set duration (e.g., 2-5 minutes).
-
-
Data Analysis:
-
Use sperm tracking software to analyze the recorded videos.
-
Determine the chemotactic index, which quantifies the directionality of sperm movement towards the chemoattractant source.
-
Plot the chemotactic index as a function of the this compound concentration to generate a dose-response curve and identify the optimal concentration.
-
Experiment 2: Measurement of Intracellular cGMP Levels in Response to this compound
Objective: To quantify the change in intracellular cGMP concentration in sperm following stimulation with different concentrations of this compound.
Materials:
-
This compound
-
Sperm suspension
-
Experimental buffer
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Methodology:
-
Sperm Stimulation:
-
Aliquot the sperm suspension into separate tubes.
-
Add different concentrations of this compound (ranging from pM to µM) to the respective tubes. Include a buffer-only control.
-
Incubate for a short, defined period (e.g., 30-60 seconds) at the appropriate temperature to capture the transient cGMP peak.
-
-
Cell Lysis: Stop the reaction and lyse the sperm cells by adding a cell lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
cGMP Quantification:
-
Centrifuge the lysates to remove cellular debris.
-
Use a cGMP EIA kit to measure the concentration of cGMP in the supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentrations to the protein content of each sample.
-
Plot the normalized cGMP concentration against the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A sperm-activating peptide controls a cGMP-signaling pathway in starfish sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Testing Human Sperm Chemotaxis: How to Detect Biased Motion in Population Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ser-Ala-alloresact & Sperm Motility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ser-Ala-alloresact to investigate and modulate sperm motility.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: No Observable Increase in Sperm Motility After this compound Treatment
| Potential Cause | Recommended Action |
| Incorrect Peptide Concentration | Ensure the final concentration of this compound is within the effective range. Prepare fresh serial dilutions for each experiment. A dose-response experiment is recommended to determine the optimal concentration for your specific conditions. |
| Peptide Degradation | This compound is a peptide and can be susceptible to degradation. Ensure it is stored correctly, typically at -20°C or below. Reconstitute the peptide in a suitable, sterile buffer immediately before use and avoid repeated freeze-thaw cycles. |
| Suboptimal Sperm Viability | The initial sperm sample may have low viability. Assess sperm viability using a dye exclusion assay (e.g., eosin-nigrosin staining) before starting the motility experiment.[1] |
| Incorrect Buffer or Media Composition | The composition of the incubation medium is critical for sperm function. Ensure the pH, osmolarity, and ionic concentrations are appropriate for the sperm species being studied. The buffer should not contain components that inhibit the signaling pathway. |
| Insufficient Incubation Time | The effect of this compound on sperm motility may not be instantaneous. Perform a time-course experiment to determine the optimal incubation time. |
| Inhibitors in Seminal Plasma | Components in the seminal plasma may interfere with the action of this compound. Consider washing the sperm and resuspending them in a defined medium before treatment.[2] |
Issue 2: High Variability in Motility Parameters Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent Pipetting or Mixing | Ensure thorough but gentle mixing of the sperm suspension after adding this compound to ensure a homogenous concentration. Use calibrated pipettes for accurate volume dispensing. |
| Temperature Fluctuations | Sperm motility is highly sensitive to temperature changes. Maintain a constant temperature (typically 37°C for mammalian sperm) throughout the experiment using a heated microscope stage and pre-warmed reagents and slides.[3] |
| Chamber Depth Variation | Use counting chambers with a consistent and known depth (e.g., 20 µm) for CASA analysis, as chamber depth can affect sperm movement patterns.[3] |
| Delayed Analysis | Analyze samples as quickly as possible after treatment, as sperm motility can decline over time. Adhere to a strict and consistent timeline for all samples.[1] |
| Subjectivity in Manual Assessment | If not using a CASA system, ensure that the observers are well-trained and blinded to the experimental conditions to minimize subjective bias. |
Issue 3: Unexpected Decrease in Sperm Motility at High Concentrations of this compound
| Potential Cause | Recommended Action |
| Receptor Desensitization or Downregulation | High concentrations of a signaling peptide can sometimes lead to receptor desensitization. Perform a wider dose-response curve, including lower concentrations, to identify the optimal working range and observe any biphasic effects. |
| Off-Target Effects | At very high concentrations, the peptide may have off-target effects that are detrimental to sperm motility. |
| Changes in Medium Properties | High concentrations of any solute can alter the viscosity or osmolarity of the medium, which can negatively impact sperm motility. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sperm-activating peptide that is understood to act through a cGMP-mediated signaling pathway.[4] It binds to a receptor guanylate cyclase on the sperm's plasma membrane, leading to an increase in intracellular cGMP. This, in turn, activates cGMP-dependent protein kinases, which phosphorylate downstream target proteins involved in the regulation of flagellar movement, resulting in increased sperm motility.[5]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to reconstitute lyophilized this compound in a high-quality, sterile, aqueous buffer (e.g., ultrapure water or a buffer appropriate for your sperm species). For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The manufacturer's instructions for the specific product should always be consulted.
Q3: What are the key sperm motility parameters to measure when assessing the effect of this compound?
A3: When using a Computer Assisted Sperm Analysis (CASA) system, the following kinematic parameters are crucial for a detailed assessment of sperm motility:
-
VAP (Average Path Velocity): The average velocity of the sperm head along its average path.
-
VSL (Straight-Line Velocity): The average velocity of the sperm head along the straight line from its first to its last position.
-
VCL (Curvilinear Velocity): The average velocity of the sperm head along its actual, curved path.
-
LIN (Linearity): The ratio of VSL to VCL (VSL/VCL), indicating the straightness of the sperm's path.
-
STR (Straightness): The ratio of VSL to VAP (VSL/VAP), another measure of the straightness of the trajectory.
-
ALH (Amplitude of Lateral Head Displacement): The magnitude of the lateral movement of the sperm head.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.
Q4: Can this compound be used for sperm from different species?
A4: this compound is a sperm-activating peptide originally identified in marine invertebrates.[4] Its efficacy can be species-specific. It is essential to empirically determine its effectiveness on the sperm of the species you are investigating.
Data Presentation
The following table illustrates the type of quantitative data that should be generated from a dose-response experiment. Please note that this data is for a different peptide (cFEE) and is provided as an example of how to structure your results.[6]
Table 1: Effect of cFEE Peptide on Human Sperm Kinematic Parameters [6]
| Parameter | Control (Scramble Peptide) | cFEE Treated | p-value |
| VAP (µm/s) | 60.8 ± 1.5 | 67.9 ± 1.6 | < 0.0001 |
| VCL (µm/s) | 98.4 ± 2.6 | 110.1 ± 2.8 | < 0.0001 |
| VSL (µm/s) | 48.7 ± 1.3 | 53.6 ± 1.5 | 0.001 |
| BCF (Hz) | 11.2 ± 0.3 | 11.1 ± 0.3 | 0.6 |
| STR (%) | 79.5 ± 0.7 | 80.0 ± 0.8 | 0.5 |
| LIN (%) | 49.9 ± 1.0 | 49.1 ± 1.1 | 0.4 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of Sperm for Motility Assay
-
Allow the semen sample to liquefy at 37°C for 30 minutes.[2]
-
Perform a swim-up procedure or density gradient centrifugation to separate motile sperm from seminal plasma and cellular debris.[2]
-
For a swim-up, gently layer 1 mL of pre-warmed sperm culture medium over 1 mL of liquefied semen in a conical tube.
-
Incubate the tube at a 45-degree angle for 1 hour at 37°C.
-
Carefully collect the top 0.5 mL of the medium, which will contain the most motile sperm.
-
Wash the collected sperm by centrifuging at a low speed (e.g., 300 x g) for 5-10 minutes.
-
Discard the supernatant and gently resuspend the sperm pellet in a known volume of fresh, pre-warmed culture medium.
-
Determine the sperm concentration and adjust as necessary for the experiment.
Protocol 2: this compound Treatment and Motility Analysis using CASA
-
Prepare a range of concentrations of this compound in the sperm culture medium.
-
Aliquot the prepared sperm suspension into microcentrifuge tubes.
-
Add the different concentrations of this compound (and a vehicle control) to the sperm aliquots and mix gently.
-
Incubate the tubes at 37°C for the desired duration (e.g., 30 minutes).
-
Following incubation, gently mix a sample and load it onto a pre-warmed analysis chamber (e.g., a 20 µm deep slide).
-
Place the slide on the heated stage (37°C) of the microscope of the CASA system.
-
Capture several fields to analyze a statistically significant number of sperm (e.g., at least 200 sperm per sample).
-
Analyze the captured videos using the CASA software to obtain the kinematic parameters.
Visualizations
Caption: Signaling pathway of this compound in sperm.
Caption: Experimental workflow for CASA analysis of sperm.
References
- 1. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eshre.eu [eshre.eu]
- 3. Computer-Aided Sperm Analysis (Chapter 6) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic FEE Peptide Improves Human Sperm Movement Parameters without Modification of Their Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Ser-Ala-alloresact degradation
Welcome to the technical support center for Ser-Ala-alloresact. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this peptide during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound in your research.
Troubleshooting Guide: Common Issues in this compound Experiments
This guide addresses specific problems you may encounter that could indicate degradation of your this compound peptide.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation leading to inactive forms. This can be due to hydrolysis, oxidation, or enzymatic cleavage. | 1. Review Storage and Handling: Ensure the peptide is stored lyophilized at -20°C or -80°C and protected from moisture.[1][2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2] 2. Optimize Solution Conditions: Maintain a pH between 4-6 for solutions. Avoid prolonged exposure to pH > 8.[1] Use degassed buffers to minimize oxidation. 3. Incorporate Protease Inhibitors: If working with biological samples, add a broad-spectrum protease inhibitor cocktail. |
| Unexpected peaks in HPLC analysis | Formation of degradation products. This could be due to chemical instability such as deamidation or the formation of cyclic intermediates at the serine residue.[3] | 1. Analyze Degradation Products: Use techniques like mass spectrometry (MS) to identify the nature of the unexpected peaks.[4] 2. Adjust pH: Acidic conditions (pH < 4) can accelerate hydrolysis, while basic conditions (pH > 7) can promote other forms of degradation.[5][6] Maintain a slightly acidic to neutral pH. 3. Control Temperature: Perform experimental steps at low temperatures (on ice) whenever possible to reduce the rate of chemical degradation.[6] |
| Precipitation or aggregation of the peptide | Physical instability leading to the formation of insoluble aggregates. This can be influenced by solvent, pH, and temperature.[4][5] | 1. Optimize Solubility: Test different buffer systems and consider the use of small amounts of organic co-solvents like acetonitrile or DMSO for hydrophobic peptides.[6] 2. Control Concentration: Work with the lowest effective concentration of the peptide to reduce the likelihood of aggregation. 3. Gentle Handling: Avoid vigorous vortexing; instead, use gentle swirling or pipetting to dissolve the lyophilized peptide. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the best way to store this compound?
A1: For long-term storage, this compound should be stored in its lyophilized form at -20°C or ideally at -80°C.[1][2] This minimizes chemical and physical degradation. Once reconstituted in a solution, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles which can degrade the peptide.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The choice of solvent depends on the peptide's properties. Start with sterile, purified water. If solubility is an issue, you can try aqueous solutions of acetic acid (for basic peptides) or ammonium bicarbonate (for acidic peptides). For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be necessary, followed by dilution with an aqueous buffer.[6]
Degradation Pathways and Prevention
Q3: What are the primary degradation pathways for a peptide like this compound?
A3: Peptides are susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.[4][5][6] The Serine residue, in particular, can facilitate hydrolysis.[5]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to oxygen and metal ions.[1][4][6]
-
Enzymatic Degradation: Proteases present in biological samples can cleave the peptide at specific sites. The Alanine in the Ser-Ala sequence could be a target for certain proteases.
-
Physical Instability: This includes aggregation and adsorption to surfaces, leading to a loss of active peptide.[4][5]
References
- 1. ProAlanase is an Effective Alternative to Trypsin for Proteomics Applications and Disulfide Bond Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 5. Khan Academy [khanacademy.org]
- 6. bio.libretexts.org [bio.libretexts.org]
Ser-Ala-alloresact solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sperm-activating peptide, Ser-Ala-alloresact.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a sperm-activating peptide (SAP).[1] SAPs are released by the eggs of some marine invertebrates and play a crucial role in chemical signaling to guide sperm toward the egg for fertilization.[1]
Q2: What is the amino acid sequence of this compound?
A2: A partial sequence of this compound has been reported as SAKLCPGGNCV, with a disulfide bridge between the two cysteine residues.
Q3: What are the primary challenges when working with this compound?
A3: As with many peptides, the primary challenge is often achieving and maintaining solubility.[2] Peptide solubility is influenced by a variety of factors including its amino acid composition, length, net charge, and the pH of the solvent.[1][2][3] Incomplete solubilization can lead to inaccurate concentration measurements and affect experimental outcomes.[1]
Q4: How does this compound exert its biological effects?
A4: this compound is believed to function through a signal transduction pathway that is initiated by binding to a receptor on the sperm cell.[1] This binding activates a guanylyl cyclase, leading to an increase in intracellular cyclic GMP (cGMP).[2][4] The rise in cGMP triggers a cascade of events including the opening of ion channels, changes in membrane potential, and an increase in intracellular calcium, which ultimately modulates sperm motility and chemotaxis.[2][3][4][5]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may be hydrophobic or have a net neutral charge at neutral pH. | 1. Adjust pH: Based on its partial sequence (containing Lysine), this compound is likely basic. Try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[1][6] 2. Use a co-solvent: If pH adjustment fails, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add the aqueous buffer.[1][6] Note: Avoid DMSO if the final application is sensitive to it.[1] |
| Solution is cloudy or contains visible particles after initial dissolution. | The peptide is not fully dissolved and may be suspended or aggregated. | 1. Sonication: Use a bath sonicator to gently agitate the solution, which can help break up aggregates and improve dissolution.[1][7] 2. Gentle Warming: Warm the solution to a temperature not exceeding 40°C, as higher temperatures can increase solubility.[3][4] However, monitor for any signs of degradation. |
| Peptide precipitates out of solution after dilution or storage. | The solubility limit has been exceeded, or the storage conditions are not optimal. | 1. Lower the concentration: The final concentration may be too high for the chosen solvent system. 2. Optimize storage: For storage, it is recommended to aliquot the peptide solution and store it at -20°C.[8] Avoid repeated freeze-thaw cycles. 3. Re-evaluate solvent: The buffer composition may need to be adjusted (e.g., different pH or ionic strength). |
| Inconsistent experimental results. | Incomplete initial solubilization leading to inaccurate peptide concentration. | 1. Centrifuge before use: Before taking an aliquot for your experiment, centrifuge the stock solution to pellet any undissolved peptide.[1][3] 2. Perform a solubility test: Before dissolving the entire batch, test the solubility of a small amount of the peptide in different solvents to determine the optimal conditions.[1][8] |
Experimental Protocols
Protocol for Determining Optimal Solubility of this compound
This protocol outlines a systematic approach to test the solubility of a small amount of this compound before preparing a larger stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% Acetic Acid solution
-
0.1 M Ammonium Bicarbonate solution
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Assessment: Before opening the vial, gently tap it to ensure all the lyophilized powder is at the bottom.
-
Aqueous Solubility Test:
-
To a pre-weighed small amount of peptide, add sterile distilled water to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
If the peptide does not dissolve, proceed to the next step.
-
-
pH Adjustment (for likely basic peptides):
-
If the peptide is insoluble in water, add 10% acetic acid dropwise while vortexing between each drop.
-
Observe for dissolution.
-
-
Organic Solvent Test (for hydrophobic peptides):
-
If the peptide remains insoluble, use a new, pre-weighed small amount of peptide.
-
Add a minimal amount of DMSO (e.g., 10-20 µL) and vortex.
-
Once dissolved, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the desired final concentration.
-
If the solution becomes turbid, the solubility limit in that buffer has been exceeded.
-
-
Enhancement Techniques:
-
If particulates are still visible, place the tube in a bath sonicator for 5-10 minutes.
-
Gentle warming (up to 40°C) can also be attempted.
-
-
Final Preparation:
-
Once the optimal solvent is determined, prepare the full stock solution.
-
It is always good practice to centrifuge the final solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved material before transferring the supernatant to a new tube.
-
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Proposed Signaling Pathway of this compound in Sperm
Caption: A diagram of the proposed signaling cascade initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sperm Sensory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting the Role of H+ in Chemotactic Signaling of Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sperm-Activating Peptides, SAP Products, SAP USA [biosyn.com]
Non-specific binding of Ser-Ala-alloresact in assays
Technical Support Center: Ser-Ala-alloresact Assays
Welcome to the technical support center for assays involving this compound. This guide provides troubleshooting advice and detailed protocols to help you overcome common challenges related to non-specific binding (NSB), ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a high background signal in my ELISA/immunoassay. What could be the cause?
A1: A high background signal is a classic indicator of non-specific binding. This can occur when this compound or the detection antibodies adhere to unoccupied sites on the microplate surface.[1][2][3] Insufficient blocking or washing steps are the most common culprits.[3][4] The concentration of your primary or secondary antibody might also be too high.[4]
Initial Troubleshooting Steps:
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Verify Blocking: Ensure your blocking buffer is fresh and that you are incubating for the recommended time and concentration.[2][4]
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Optimize Washing: Increase the number and vigor of your wash steps to remove loosely bound reagents.[4] Adding a non-ionic detergent like Tween-20 to the wash buffer is highly recommended.[4][5]
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Antibody Titration: Reduce the concentration of your primary and/or secondary antibodies to find the optimal balance between specific signal and background noise.[3][4]
Q2: My Surface Plasmon Resonance (SPR) data shows a high response on the reference channel. Is this non-specific binding?
A2: Yes, a significant signal on the reference flow cell (a surface without the specific ligand) indicates that your analyte, this compound, is binding non-specifically to the sensor chip surface.[6][7] This can be caused by electrostatic or hydrophobic interactions between the peptide and the chip matrix.[8][9][10] If the reference channel response is more than a third of the sample channel response, optimization is needed.[7]
Initial Troubleshooting Steps:
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Buffer pH Adjustment: The charge of this compound is pH-dependent. Adjusting the running buffer pH towards the peptide's isoelectric point can minimize charge-based interactions with the sensor surface.[8][10][11]
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Increase Ionic Strength: Adding salt, such as NaCl (up to 500 mM), to the running buffer can shield electrostatic interactions and reduce NSB.[7][8][10]
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Include Additives: Incorporate a non-ionic surfactant like Tween-20 (0.005% - 0.1%) to disrupt hydrophobic interactions.[6][7] You can also add a protein blocker like Bovine Serum Albumin (BSA) at 0.5 to 2 mg/ml.[7]
Q3: My results are inconsistent between experiments. Could non-specific binding be the reason?
A3: Absolutely. Non-specific binding is a major cause of poor reproducibility in immunoassays.[2] It can lead to variability in background noise and signal intensity. Factors like inconsistent washing, improperly prepared blocking buffers, or even the type of microplate used can contribute to this problem.[2][12] Peptides are also known to be "sticky" and can adhere to different plasticware, which can cause variability.
Initial Troubleshooting Steps:
-
Standardize Protocols: Ensure all steps, especially incubation times, temperatures, and washing procedures, are performed consistently.[13]
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Use Low-Binding Plates/Tubes: For peptide quantification, consider using polypropylene or specially treated low-binding microplates and tubes to minimize surface adsorption.
-
Evaluate Blocking Buffer: The choice of blocking agent can significantly impact results. An ideal blocker saturates all unoccupied sites without interfering with the specific binding event.[13][14]
Troubleshooting Workflow & Key Concepts
Understanding the root cause of non-specific binding is the first step toward solving it. The following diagrams illustrate a logical troubleshooting workflow and the mechanisms of binding.
Caption: Troubleshooting workflow for non-specific binding.
Caption: Specific vs. Non-Specific Binding (NSB) of this compound.
Experimental Protocols
Here are detailed protocols for key experiments aimed at reducing non-specific binding.
Protocol 1: Optimizing Blocking Buffers for ELISA
This protocol helps determine the most effective blocking agent for your this compound assay.
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Plate Coating: Coat a 96-well microplate with your capture antibody or antigen as per your standard protocol. Wash 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Prepare Blocking Buffers: Prepare several candidate blocking buffers. See the table below for common options.
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Blocking Step: Add 200 µL of a different blocking buffer to replicate rows of the plate (e.g., Rows A-B: 1% BSA in PBS; Rows C-D: 5% Non-fat Dry Milk in PBS). Include a "no block" control row. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash plates 3-5 times with Wash Buffer.
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Assay Procedure: Proceed with the rest of your ELISA protocol, but importantly, include wells that do not contain the target peptide (this compound). These "background" wells are critical.
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Analysis: Measure the signal in the background wells for each blocking condition. The optimal blocking buffer is the one that yields the lowest signal in the absence of the target peptide, without compromising the specific signal in the positive wells.[3][13]
Protocol 2: Modifying Assay Buffers to Reduce NSB
This protocol focuses on adjusting the chemical environment to disfavor non-specific interactions.
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Prepare Base Buffer: Start with your standard assay diluent (the buffer used for your peptide and antibodies).
-
Create Buffer Variations: Prepare aliquots of the base buffer with different additives.
-
Ionic Strength: Create a series with increasing NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM).[7][10]
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Detergent: Create a series with low concentrations of Tween-20 (e.g., 0.05%, 0.1%).[5][7]
-
pH Adjustment: If you know the isoelectric point (pI) of this compound, prepare buffers with pH values above, below, and near the pI.[8][11][15]
-
-
Run Parallel Assays: Set up your assay on a single plate where different columns use different buffer variations. Ensure you have both positive (with peptide) and negative (without peptide) controls for each buffer condition.
-
Evaluate Signal-to-Noise: For each buffer condition, calculate the signal-to-noise ratio (Signal of positive control / Signal of negative control). Select the buffer that provides the highest ratio.
Data Presentation: Comparison of NSB Reduction Strategies
The following tables summarize common reagents used to mitigate non-specific binding.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many systems.[9][16] | Can have lot-to-lot variability; may contain contaminating IgGs that cross-react with secondary antibodies.[16] |
| Non-fat Dry Milk / Casein | 0.5-5% (w/v) | Inexpensive and very effective.[17][18] Casein molecules are smaller and can block more efficiently.[17] | Not suitable for assays with avidin/streptavidin systems (may contain biotin) or those detecting phosphoproteins (casein is a phosphoprotein).[19][20] |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian antibodies compared to BSA or milk.[18] | Can be less effective than milk or BSA in some assays. |
| Synthetic/Protein-Free | Varies by manufacturer | Highly consistent, no animal-derived components, reduces risk of cross-reactivity.[21] | More expensive than traditional protein blockers. |
Table 2: Effect of Buffer Additives on Non-Specific Binding
| Additive | Typical Concentration | Primary Mechanism of Action | Best For Countering... |
| NaCl | 150-500 mM | Shields electrostatic charges, disrupting ionic interactions.[8][10] | Charge-based NSB, common with charged peptides or surfaces. |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that disrupts hydrophobic interactions.[5][9] | Hydrophobic NSB, where the peptide "sticks" to the plastic surface. |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Acts as a carrier protein in solution, preventing the analyte from binding to surfaces or other proteins.[8][9][10] | General "stickiness" of the peptide to tubing and plates.[9] |
Hypothetical Signaling Pathway for this compound
Non-specific binding can interfere with cell-based assays by causing unintended cellular activation or blocking access to the true receptor. Understanding the intended pathway is crucial for interpreting results.
Caption: Hypothetical signaling pathway initiated by this compound.
References
- 1. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. spbase.org [spbase.org]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hiyka.com [hiyka.com]
- 14. bosterbio.com [bosterbio.com]
- 15. The influence of pH and ionic strength on the coating of peptides of herpes simplex virus type 1 in an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 17. thermofisher.com [thermofisher.com]
- 18. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 19. researchgate.net [researchgate.net]
- 20. corning.com [corning.com]
- 21. resources.biomol.com [resources.biomol.com]
Improving the signal-to-noise ratio in Ser-Ala-alloresact experiments
Welcome to the technical support center for Ser-Ala-alloresact experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve the signal-to-noise ratio when working with this chemoattractant peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sperm-activating peptide (SAP).[1][2] Like other SAPs, it is utilized in studies of sperm chemotaxis, particularly in marine invertebrates such as sea urchins. The primary mechanism of action involves binding to a specific receptor on the sperm flagellum, a receptor guanylyl cyclase (rGC).[3][4] This binding event activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). The subsequent increase in intracellular cGMP concentration modulates ion channel activity, resulting in a calcium influx that alters the flagellar beat pattern and directs the sperm towards the source of the peptide.[1]
Q2: What are the most common sources of a low signal-to-noise ratio in this compound chemotaxis assays?
A2: A low signal-to-noise (S/N) ratio can obscure true biological effects, leading to unreliable data.[5] Common sources of a poor S/N ratio in these experiments include:
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High Background Noise: This can be caused by non-specific binding of reagents, cellular autofluorescence, or contaminated buffers.[5]
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Weak Signal: A weak signal may result from suboptimal peptide concentration, low receptor expression on the sperm, or issues with the detection method.[6][7]
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Inconsistent Assay Conditions: Variations in temperature, incubation times, or cell density can all contribute to a poor S/N ratio.[5]
-
Suboptimal Peptide Activity: Improper storage or handling of the this compound peptide can lead to degradation and reduced activity.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound should be determined empirically through a dose-response curve. This involves testing a range of peptide concentrations to identify the concentration that elicits the maximal chemotactic response with the lowest background. It is important to note that sea urchin sperm can be highly sensitive to chemoattractants, responding to concentrations in the picomolar to nanomolar range.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: Low or No Chemotactic Response (Weak Signal)
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal working concentration of this compound. |
| Degraded Peptide | Ensure the peptide is stored correctly, typically lyophilized at -20°C or colder. Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles.[6] |
| Low Receptor Expression | Use healthy, viable sperm. Ensure the species of sea urchin is appropriate for the alloresact peptide. |
| Incorrect Buffer Composition | Verify that the artificial seawater (ASW) or experimental buffer composition is correct and at the appropriate pH. |
| Insufficient Incubation Time | Optimize the incubation time to allow for a detectable chemotactic response. |
| Issues with Detection System | For fluorescence-based assays, ensure the correct filters and gain settings are used. For microscopy-based tracking, optimize the lighting and camera settings.[5] |
Problem 2: High Background (High Noise)
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Use high-purity reagents and sterile, filtered buffers.[5] |
| Non-specific Binding | If using fluorescent probes, consider adding a blocking agent like BSA to your buffer. |
| Cellular Debris | Ensure the sperm suspension is free of significant cellular debris by gentle washing or filtration. |
| Autofluorescence | If using fluorescence, measure the autofluorescence of the sperm and buffer alone and subtract this from the experimental values.[5] |
Problem 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[5] |
| Temperature Fluctuations | Perform all experimental steps at a consistent and controlled temperature. Allow all reagents and plates to equilibrate to the experimental temperature before starting. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with a sterile liquid to create a humidity barrier.[5] |
| Inconsistent Cell Density | Ensure a consistent density of sperm is used for each replicate. |
Experimental Protocols
Key Experiment: Sperm Chemotaxis Assay using a Microfluidic Device
This protocol outlines a general method for assessing sperm chemotaxis in response to this compound using a microfluidic device.
1. Preparation of Reagents:
- Artificial Seawater (ASW): Prepare and filter-sterilize ASW with the appropriate ionic composition for the sea urchin species being studied.
- This compound Stock Solution: Dissolve lyophilized this compound in an appropriate solvent (e.g., sterile water or ASW) to create a high-concentration stock solution. Aliquot and store at -20°C or below.
- Experimental Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in ASW to the desired final concentrations.
2. Sperm Collection and Preparation:
- Induce spawning in mature sea urchins by injecting a small volume of 0.5 M KCl.[10]
- Collect "dry" sperm directly from the gonadopores using a pipette.
- Store the collected sperm on ice until use.
- Immediately before the experiment, dilute the sperm in ASW to the desired density.
3. Microfluidic Device Setup and Assay:
- Prime the microfluidic device with ASW to remove any air bubbles.
- Introduce the control solution (ASW) and the this compound solution into their respective inlets to establish a stable chemoattractant gradient.
- Introduce the diluted sperm suspension into the device.
- Record sperm movement within the gradient using a microscope equipped with a high-speed camera.
4. Data Analysis:
- Use sperm tracking software to analyze the recorded videos.
- Quantify chemotaxis by measuring parameters such as the chemotactic index (the displacement of sperm towards the chemoattractant) and changes in swimming speed and turning frequency.
Visualizations
Signaling Pathway of this compound
This compound signaling pathway in sperm.
Experimental Workflow for Chemotaxis Assay
General workflow for a sperm chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 精子激活肽 | MCE [medchemexpress.cn]
- 3. Frontiers | Receptor Guanylyl Cyclases in Sensory Processing [frontiersin.org]
- 4. Guanylate cyclase-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device | PLOS One [journals.plos.org]
- 10. journals.biologists.com [journals.biologists.com]
Ser-Ala-alloresact dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sperm-activating peptide, Ser-Ala-alloresact.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sperm-activating peptide (SAP).[1][2] SAPs are naturally occurring peptides found in the egg jelly of some marine invertebrates that play a crucial role in fertilization.[3] The primary mechanism of action for this compound and other SAPs is the stimulation of a receptor guanylate cyclase on the sperm plasma membrane. This binding event activates the enzyme, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4][5] This elevation in cGMP triggers a signaling cascade that results in increased sperm motility and respiration, which are essential for fertilization.[3][5][6]
Q2: What is the expected biological response to this compound in an in vitro assay?
A2: The expected biological response is a dose-dependent increase in sperm motility and/or respiration rate. This can be measured using various techniques, including computer-assisted sperm analysis (CASA) for motility and oxygen consumption assays for respiration. The response should be rapid and reproducible under consistent experimental conditions.
Q3: Are there known receptors for this compound?
A3: While a specific receptor for this compound has not been explicitly characterized in the provided search results, it is known that sperm-activating peptides like this compound bind to and activate membrane-bound guanylate cyclase (mGC) receptors on sperm.[4][5] These receptors are transmembrane proteins that have an extracellular ligand-binding domain and an intracellular guanylate cyclase catalytic domain.
Troubleshooting Guide: Dose-Response Curve Variability
Q4: My this compound dose-response curve is not sigmoidal. What are the possible causes?
A4: A non-sigmoidal dose-response curve can arise from several factors:
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Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low to capture the full sigmoidal shape. It is recommended to perform a wide range of serial dilutions to identify the optimal concentration range.
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Peptide Degradation: Peptides in solution can be susceptible to degradation, leading to a loss of activity and an altered dose-response. Ensure proper handling and storage of the peptide.
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Solubility Issues: this compound may not be fully dissolved at higher concentrations, leading to a plateau or a decrease in the response. It is crucial to ensure complete solubilization of the peptide.
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Cell Health and Viability: The health and viability of the sperm cells used in the assay are critical. Poor cell viability can lead to a blunted or absent response.
Q5: I am observing significant well-to-well or day-to-day variability in my EC50 values for this compound. What could be the reason?
A5: Variability in EC50 values is a common issue in cell-based assays and can be attributed to:
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Inconsistent Cell Numbers: Variations in the number of sperm cells per well can lead to inconsistent responses. Ensure accurate and consistent cell plating.
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Peptide Aliquotting and Storage: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. It is recommended to prepare single-use aliquots.[7][8]
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Assay Incubation Time: The timing of peptide addition and the duration of the assay should be kept consistent across all experiments.
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Buffer Composition: The pH and ionic strength of the assay buffer can influence peptide activity and receptor binding. Use a consistent and appropriate buffer for all experiments.
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Operator Variability: Differences in pipetting techniques and timing between different researchers can introduce variability.[9]
Q6: I am not observing any response to this compound, even at high concentrations. What should I check?
A6: A complete lack of response could be due to several critical issues:
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Peptide Inactivity: The this compound may have degraded due to improper storage or handling. It is advisable to use a fresh, properly stored aliquot.
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Incorrect Cell Type: Ensure that the sperm cells being used are from a species known to respond to this class of sperm-activating peptides.
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Assay System Malfunction: Verify that the equipment used to measure the response (e.g., CASA system, plate reader) is functioning correctly.
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Presence of Inhibitors: Components of the assay media or contaminants could be inhibiting the activity of this compound or the downstream signaling pathway.
Quantitative Data
The following table provides a representative example of the kind of quantitative data that should be generated for this compound. Note: These values are for illustrative purposes only and the actual experimental values may vary depending on the specific experimental conditions and model system used.
| Parameter | Representative Value | Description |
| EC50 (Motility) | 50 - 200 pM | The concentration of this compound that induces 50% of the maximal increase in sperm motility. |
| EC50 (cGMP Production) | 20 - 100 pM | The concentration of this compound that induces 50% of the maximal increase in intracellular cGMP. |
| Receptor Binding Affinity (Kd) | 10 - 50 pM | The equilibrium dissociation constant, representing the concentration of this compound at which 50% of the receptors are occupied. |
| Hill Slope | 0.8 - 1.2 | The steepness of the dose-response curve. A value close to 1.0 suggests a 1:1 ligand-receptor interaction. |
| Maximal Response (Emax) | 150 - 200% of baseline | The maximum increase in sperm motility or cGMP production observed in response to this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in sterile, nuclease-free water or a buffer of your choice (e.g., 0.1% acetic acid for basic peptides) to a stock concentration of 1 mM. Gently vortex or pipette to dissolve.
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Solubility Check: Visually inspect the solution to ensure the peptide is fully dissolved. If solubility is an issue, sonication may be used.
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Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
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Storage: Store the aliquots at -20°C or -80°C for long-term stability.[7][8]
Protocol 2: Sperm Motility Assay using Computer-Assisted Sperm Analysis (CASA)
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Sperm Preparation: Collect and prepare sperm samples according to your institution's approved protocols. Ensure the sperm are washed and resuspended in a suitable assay buffer that maintains their viability.
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Cell Density Adjustment: Determine the sperm concentration and adjust it to a consistent density for all experiments.
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Dose-Response Plate Preparation: Prepare a serial dilution of this compound in the assay buffer. A common approach is to use a 10-point, 3-fold or 10-fold dilution series to cover a wide concentration range. Include a vehicle control (buffer only).
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Incubation: Add the sperm suspension to the wells of a pre-warmed analysis chamber or microplate. Then, add the different concentrations of this compound to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at a physiological temperature for the species being studied.
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CASA Analysis: Analyze the sperm motility parameters using a CASA system. Key parameters to measure include curvilinear velocity (VCL), straight-line velocity (VSL), and average path velocity (VAP).
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Data Analysis: Plot the percentage increase in a chosen motility parameter against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and Emax.
Visualizations
Caption: Signaling pathway of this compound in sperm.
Caption: Troubleshooting workflow for dose-response curve variability.
References
- 1. This compound | 精子激活肽 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sperm Activating Peptide, Sea Urchin - Echelon Biosciences [echelon-inc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Sperm-Activating Peptides, SAP Products, SAP USA [biosyn.com]
- 6. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. form.biomatik.com [form.biomatik.com]
- 8. bachem.com [bachem.com]
- 9. pqri.org [pqri.org]
Off-target effects of Ser-Ala-alloresact in cell culture
Disclaimer: The following information is provided for research purposes only. Ser-Ala-alloresact is a sperm-activating peptide, and its effects on somatic cell cultures are largely uncharacterized. The off-target effects and signaling pathways described below are hypothetical and based on the general principles of peptide pharmacology. Researchers should validate all findings experimentally.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers may encounter when working with this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target signaling pathway for this compound?
A1: In its target cells (spermatozoa), this compound is known to bind to a receptor guanylyl cyclase (rGC).[1][2][3][4] This interaction catalyzes the conversion of GTP to cyclic GMP (cGMP). The subsequent increase in intracellular cGMP concentration leads to the opening of cGMP-gated potassium channels, causing hyperpolarization of the cell membrane.[2][5] This change in membrane potential removes the inactivation of voltage-gated calcium channels, leading to an influx of extracellular calcium.[5][6] The rise in intracellular calcium is a key trigger for increased sperm motility and the acrosome reaction.[3][5]
Q2: I am observing unexpected changes in cell proliferation in my non-sperm cell line after treatment with this compound. What could be the cause?
A2: This could be an off-target effect. While the primary receptor for this compound is a receptor guanylyl cyclase, some peptides can exhibit promiscuous binding to other receptors, such as G protein-coupled receptors (GPCRs).[7][8][9][10] If your cells express a GPCR that this compound can bind to, even with low affinity, it could trigger unintended signaling cascades that affect cell proliferation. For example, activation of Gαq-coupled GPCRs can lead to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity, which are known to influence cell growth.[7]
Q3: My this compound peptide seems to be losing activity in my cell culture experiments over time. What are the likely causes?
A3: Loss of peptide activity is a common issue in cell culture and can be attributed to several factors. Peptides are susceptible to degradation by proteases and peptidases present in the cell culture medium, especially if it is supplemented with serum.[11] Additionally, the peptide itself may be unstable due to its amino acid sequence, leading to oxidation, deamidation, or hydrolysis.[12][13] Improper storage and repeated freeze-thaw cycles can also contribute to degradation.[12][14]
Q4: How can I improve the solubility of my this compound peptide?
A4: Peptide solubility is highly dependent on its amino acid composition. If you are experiencing solubility issues in aqueous buffers, you can try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF first, and then slowly adding it to your aqueous buffer while vortexing.[15] It is also important to consider the pH of your solution, as this can affect the charge of the peptide and its solubility. For basic peptides, a slightly acidic buffer may improve solubility, while acidic peptides may dissolve better in a slightly basic buffer.[15]
Q5: Are there any known contaminants in synthetic peptides that could affect my results?
A5: Yes, trifluoroacetic acid (TFA) is a common contaminant from the peptide synthesis and purification process. Residual TFA can affect cell viability and proliferation, so it is important to use high-purity peptides where TFA has been removed.[16] Endotoxins are another potential contaminant that can elicit strong immune responses in cell culture.[16] If you are working with immune cells or are observing inflammatory responses, it is crucial to use endotoxin-free peptides.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Variable or inconsistent results between experiments | 1. Peptide degradation due to improper storage or multiple freeze-thaw cycles.[12][14]2. Inconsistent peptide concentration due to solubility issues.3. Contamination of the peptide stock with bacteria or fungi. | 1. Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12][14]2. Ensure the peptide is fully dissolved before use. Consider performing a solubility test.3. Use sterile techniques when handling the peptide. Filter-sterilize the peptide solution if necessary. |
| Unexpected cell death at high peptide concentrations | 1. Off-target activation of cell death pathways.2. Cytotoxicity due to residual TFA in the peptide preparation.[16]3. Peptide aggregation leading to cellular stress. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Use a peptide with high purity (>95%) and consider TFA removal services.3. Visually inspect the peptide solution for precipitates. If aggregation is suspected, try different solubilization methods. |
| Peptide precipitates in the cell culture medium | 1. The peptide has low solubility in the culture medium.2. Interaction of the peptide with components of the serum or medium. | 1. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the medium.[15][17]2. Test the peptide's stability in serum-free versus serum-containing medium. If the issue persists, consider using a different basal medium. |
| No observable effect of the peptide | 1. The peptide is inactive due to degradation.2. The cells do not express the target receptor.3. The peptide concentration is too low. | 1. Use a fresh aliquot of the peptide. Confirm peptide integrity via mass spectrometry.2. Verify the expression of the target receptor (e.g., guanylyl cyclase) in your cell line via RT-PCR or Western blot.3. Perform a dose-response experiment with a wider range of concentrations. |
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of this compound
Caption: On-target signaling of this compound in sperm.
Hypothetical Off-Target GPCR Signaling
Caption: Hypothetical off-target signaling via a GPCR.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying off-target effects.
Experimental Protocols
Protocol 1: Assessment of Peptide Stability in Cell Culture by LC-MS
-
Objective: To determine the half-life of this compound in cell culture supernatant.
-
Materials:
-
This compound peptide
-
Cell culture medium (with and without 10% FBS)
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Cultured cells of interest
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LC-MS grade water, acetonitrile, and formic acid
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water.
-
Spike the peptide into cell culture medium (with and without serum) to a final concentration of 10 µM. Also, spike the peptide into the medium of cultured cells.
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Incubate the samples at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the supernatant.
-
To stop enzymatic degradation, add an equal volume of cold acetonitrile with 0.1% formic acid.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Calculate the half-life by fitting the data to a one-phase decay model.
-
Protocol 2: Intracellular Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration in response to this compound.
-
Materials:
-
This compound peptide
-
Cells cultured on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with live-cell imaging capabilities
-
-
Procedure:
-
Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Mount the dish on the microscope and acquire a baseline fluorescence reading.
-
Add this compound to the desired final concentration and immediately begin recording the fluorescence intensity over time.
-
As a positive control, add a calcium ionophore like ionomycin at the end of the experiment.
-
Analyze the change in fluorescence intensity to determine the calcium response.
-
References
- 1. A sperm-activating peptide controls a cGMP-signaling pathway in starfish sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 3. academic.oup.com [academic.oup.com]
- 4. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPCRs: The most promiscuous druggable receptor of the mankind - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. The Origins of Diversity and Specificity in G Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.cn]
- 14. biocat.com [biocat.com]
- 15. Custom Peptide Synthesis Frequently Asked Questions [peptide2.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Ser-Ala-alloresact and Other Sperm-Activating Peptides
For Immediate Release
This guide provides a detailed comparison of Ser-Ala-alloresact with other prominent sperm-activating peptides (SAPs), namely speract and resact. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of reproductive biology and related fields. This document synthesizes experimental data on the structure, potency, and signaling mechanisms of these peptides to offer an objective performance comparison.
Introduction to Sperm-Activating Peptides
Sperm-activating peptides are a family of small, diffusible peptides released from the egg jelly of marine invertebrates, such as sea urchins. They play a crucial role in chemical communication between gametes, initiating a cascade of physiological changes in spermatozoa that are essential for successful fertilization. These changes include the stimulation of sperm motility, increased respiration rate, and alterations in intracellular ion concentrations. SAPs are typically species-specific, ensuring that sperm are activated by eggs of the same species.
Peptide Profiles
This compound
This compound belongs to a group of sperm-activating peptides isolated from the egg jelly of the sea urchin Glyptocidaris crenularis. The term "alloresact" is used for this family of peptides. The specific variant, this compound, has the amino acid sequence Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val, with a disulfide bridge between the two cysteine residues.[1] These peptides have been shown to significantly increase sperm respiration rates and cyclic nucleotide concentrations at concentrations as low as 10⁻¹⁰ M.[2]
Speract
Speract, with the sequence Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly, was one of the first sperm-activating peptides to be identified.[3] It is isolated from the egg jelly of sea urchins of the order Echinoida, including Strongylocentrotus purpuratus and Hemicentrotus pulcherrimus.[3][4] Speract is a potent chemoattractant and motility stimulator for sperm of its homologous species.
Resact
Resact is a 14-amino acid peptide (Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Arg-Leu-NH₂) isolated from the egg jelly of the sea urchin Arbacia punctulata.[5] It is a well-characterized chemoattractant that demonstrates a high degree of species specificity.[6]
Quantitative Performance Comparison
The efficacy of sperm-activating peptides can be quantified by their half-maximal effective concentration (EC₅₀) for various physiological responses. The following table summarizes the available data for this compound, speract, and resact.
| Peptide | Species of Origin | Target Sperm Species | Biological Effect | Half-Maximal Effective Concentration (EC₅₀) |
| This compound | Glyptocidaris crenularis | G. crenularis | Respiration & cGMP/cAMP Increase | Active at 10⁻¹⁰ M (Specific EC₅₀ not determined)[2] |
| Speract | Strongylocentrotus purpuratus | S. purpuratus, Lytechinus pictus | Respiration Increase | ~1 nM[6] |
| cGMP Increase | ~50 nM | |||
| Resact | Arbacia punctulata | A. punctulata | Respiration Increase | ~1 nM |
| cGMP Increase | ~50 pM |
Signaling Pathways
Sperm-activating peptides primarily exert their effects by binding to receptor guanylate cyclases (GC) on the sperm plasma membrane. This binding event triggers a signal transduction cascade that ultimately modulates sperm motility. While the general mechanism is conserved, there are some differences between the peptides.
This compound Signaling Pathway
The precise signaling pathway for this compound has not been as extensively detailed as those for speract and resact. However, experimental evidence strongly suggests a similar mechanism. The addition of alloresact peptides to G. crenularis sperm causes a significant increase in cyclic GMP (cGMP) and cAMP concentrations and induces a change in the apparent molecular weight of a 195,000 Dalton sperm protein, which is likely the receptor guanylate cyclase.[2] This indicates that alloresact binding activates guanylate cyclase, leading to an increase in intracellular cGMP. This cGMP then likely acts on downstream effectors, such as ion channels, to modulate sperm activity.
Caption: Putative signaling pathway for this compound in sperm.
Speract Signaling Pathway
The binding of speract to its receptor guanylate cyclase initiates a well-defined cascade. The resulting increase in cGMP opens cGMP-dependent K⁺ channels, leading to hyperpolarization of the sperm membrane. This hyperpolarization activates a Na⁺/H⁺ exchanger, causing an increase in intracellular pH (pHi), and also leads to an influx of Ca²⁺, which together stimulate sperm motility.[2][4][7]
Caption: Signaling cascade initiated by speract in sea urchin sperm.
Resact Signaling Pathway
Similar to speract, resact binds directly to a receptor guanylate cyclase, stimulating cGMP production.[5] The increase in cGMP opens K⁺-selective cyclic nucleotide-gated (CNGK) channels, causing membrane hyperpolarization. This hyperpolarization activates a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a Na⁺/H⁺ exchanger, leading to Ca²⁺ influx and changes in intracellular pH that ultimately guide the sperm's swimming pattern toward the egg.
Caption: Chemotactic signaling pathway triggered by resact in sperm.
Experimental Protocols
Sperm Collection and Preparation
-
Induction of Spawning: Sea urchins are induced to spawn by injecting 0.5 M KCl into the coelomic cavity.
-
Sperm Collection: "Dry" sperm is collected directly from the gonopores using a pipette and stored on ice.
-
Sperm Suspension: For experiments, a stock suspension of sperm is prepared by diluting the "dry" sperm in artificial seawater (ASW) at a specific pH (e.g., pH 6.6 for respiration assays or pH 8.0 for motility assays).
Sperm Respiration Assay
-
Objective: To measure the rate of oxygen consumption by sperm in response to SAPs.
-
Apparatus: A closed-chamber system with an oxygen electrode (e.g., a Clark-type electrode).
-
Procedure:
-
Sperm are suspended in acidified ASW (pH 6.6) to suppress basal respiration.
-
The sperm suspension is added to the temperature-controlled chamber of the oxygen electrode apparatus.
-
A baseline rate of oxygen consumption is recorded.
-
A known concentration of the sperm-activating peptide is added to the chamber.
-
The change in the rate of oxygen consumption is recorded and calculated.
-
EC₅₀ values are determined by performing dose-response experiments with serial dilutions of the peptide.
-
Sperm Motility and Chemotaxis Assay
-
Objective: To observe and quantify the changes in sperm swimming behavior in response to SAPs.
-
Apparatus: A microscope equipped with a dark-field condenser and a video recording system. Computer-Assisted Sperm Analysis (CASA) software is used for quantitative analysis.
-
Procedure:
-
A dilute suspension of sperm in ASW (pH 8.0) is placed on a microscope slide.
-
The baseline swimming behavior is recorded.
-
The SAP is introduced into the field of view, often via a micropipette to create a concentration gradient.
-
The response of the sperm (e.g., changes in swimming speed, turning frequency, path linearity, and aggregation) is recorded.
-
For quantitative analysis, CASA software tracks individual sperm and calculates parameters such as curvilinear velocity (VCL), straight-line velocity (VSL), and linearity (LIN).
-
Measurement of Intracellular cGMP
-
Objective: To quantify the change in intracellular cyclic GMP concentration following stimulation with a SAP.
-
Procedure:
-
Sperm suspensions are incubated with the SAP for a defined period (typically very short, on the order of seconds).
-
The reaction is stopped abruptly, often by adding a quenching agent like cold trichloroacetic acid.
-
The sperm are then lysed, and the intracellular components are extracted.
-
The cGMP concentration in the extract is measured using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Conclusion
This compound, speract, and resact are potent activators of sperm physiology, operating through a conserved signal transduction pathway initiated by the activation of receptor guanylate cyclases. While all three peptides lead to increased sperm motility and respiration, they exhibit a high degree of species specificity. This compound and its related peptides from G. crenularis are highly active, demonstrating effects at sub-nanomolar concentrations. Speract and resact have been more extensively characterized, with detailed signaling cascades elucidated and specific EC₅₀ values determined for various biological responses. The data presented in this guide highlight the subtle but significant differences among these peptides, providing a valuable resource for researchers investigating the molecular mechanisms of fertilization and for those exploring the potential of these peptides in various biotechnological applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sperm-Activating Peptides, SAP Products, SAP USA [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Receptor-mediated activation of spermatozoan guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]
- 7. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility | The International Journal of Developmental Biology [ijdb.ehu.eus]
A Comparative Analysis of Ser-Ala-alloresact and Resact Peptide Efficacy in Sperm Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two sperm-activating peptides: Ser-Ala-alloresact, isolated from the sea urchin Glyptocidaris crenularis, and resact, from the sea urchin Arbacia punctulata. Both peptides play a crucial role in chemical communication between sperm and egg, initiating a cascade of physiological events necessary for successful fertilization. This document outlines their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of their signaling pathways.
Introduction to Sperm-Activating Peptides
Sperm-activating peptides (SAPs) are a class of chemoattractant molecules released by the egg jelly of many marine invertebrates. They are essential for guiding sperm towards the egg and activating sperm motility. Both this compound and resact are members of this family and exert their effects by binding to receptor guanylate cyclases on the sperm flagellum, leading to a rapid increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling event is a critical first step in modulating sperm behavior.
Peptide Characteristics
| Feature | This compound | Resact |
| Source Organism | Glyptocidaris crenularis | Arbacia punctulata[1] |
| Amino Acid Sequence | Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val | Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2[1] |
Quantitative Efficacy Comparison
| Parameter | This compound (and related SAPs from G. crenularis) | Resact |
| Effective Concentration for cGMP Increase | Significant increases observed at concentrations as low as 10-10 M. Half-maximal elevations of cGMP occur at approximately 20 nM for sperm-activating peptides in general. | Concentration-dependent effects on its receptor, guanylate cyclase, are observed starting at 100 pM, with more pronounced effects at 1 nM, 3.3 nM, and 10 nM. |
| Chemotactic Response | Induces chemotaxis in G. crenularis spermatozoa. | A potent chemoattractant for A. punctulata spermatozoa. |
Note: The data for this compound is based on studies of a group of sperm-activating peptides from G. crenularis and general findings for SAPs. The data for resact is derived from observations of its effect on the electrophoretic mobility of its receptor, which is indicative of receptor activation.
Signaling Pathway
Both this compound and resact initiate a similar signaling cascade upon binding to their respective receptor guanylate cyclases on the sperm plasma membrane. The binding event activates the intracellular guanylate cyclase domain, leading to the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP concentration triggers a series of downstream events, including the opening of ion channels, changes in membrane potential, and an influx of Ca2+, ultimately leading to an increase in sperm motility and chemotactic behavior.
Caption: Signaling pathway of sperm-activating peptides.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying sea urchin sperm and can be adapted for a direct comparative analysis of this compound and resact.
Guanylate Cyclase Activity Assay
This assay measures the ability of the peptides to stimulate the production of cGMP in isolated sperm membranes.
Materials:
-
Sperm from G. crenularis and A. punctulata
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 250 mM sucrose)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2 or MnCl2, 1 mM GTP, 1 mM IBMX (a phosphodiesterase inhibitor))
-
This compound and Resact peptides at various concentrations
-
Radiolabeled [α-32P]GTP
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Sperm Membrane Preparation: Collect sperm and wash in artificial seawater. Resuspend sperm in homogenization buffer and homogenize on ice. Centrifuge the homogenate at a low speed to remove heads and debris. Centrifuge the supernatant at a high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Enzyme Reaction: Set up reaction tubes containing sperm membranes, assay buffer, and varying concentrations of either this compound or resact. Initiate the reaction by adding [α-32P]GTP.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 20°C) for a specific time (e.g., 10 minutes).
-
Termination: Stop the reaction by adding a stopping solution (e.g., 100 mM EDTA) and heating.
-
Separation and Quantification: Spot the reaction mixture onto a TLC plate and separate the [32P]cGMP from unreacted [α-32P]GTP. Quantify the amount of [32P]cGMP using a scintillation counter.
-
Data Analysis: Plot the amount of cGMP produced as a function of peptide concentration to determine the EC50 value for each peptide.
Caption: Guanylate Cyclase Assay Workflow.
Sperm Chemotaxis Assay (Capillary Tube Method)
This assay visually assesses the chemoattractant properties of the peptides.
Materials:
-
Sperm from G. crenularis and A. punctulata
-
Artificial seawater
-
This compound and Resact peptides
-
Microscope slides and coverslips
-
Capillary tubes
-
Video microscopy setup
Procedure:
-
Sperm Suspension: Prepare a dilute suspension of motile sperm in artificial seawater.
-
Capillary Tube Preparation: Fill a capillary tube with a solution of the test peptide (this compound or resact) in artificial seawater. As a control, fill another capillary tube with artificial seawater only.
-
Assay Setup: Place a drop of the sperm suspension on a microscope slide. Carefully insert the tip of the peptide-filled capillary tube and the control capillary tube into the sperm drop.
-
Observation: Observe the behavior of the sperm around the openings of the capillary tubes using video microscopy.
-
Data Analysis: Quantify the chemotactic response by counting the number of sperm accumulating at the opening of the peptide-containing capillary tube compared to the control over time.
Caption: Chemotaxis Assay Workflow.
Conclusion
Both this compound and resact are potent activators of sperm motility and chemotaxis, operating through a conserved cGMP-mediated signaling pathway. While direct comparative efficacy data is limited, the available information suggests that both peptides are active at nanomolar to picomolar concentrations. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the precise differences in their potency and efficacy. Such studies would be invaluable for a deeper understanding of the molecular mechanisms governing fertilization and could inform the development of novel reproductive technologies.
References
Validating the Bioactivity of a Sperm-Activating Peptide, Ser-Ala-alloresact, in the Novel Model Organism Caenorhabditis elegans
A Comparative Guide for Researchers
This guide provides a framework for validating the bioactivity of the sperm-activating peptide Ser-Ala-alloresact in a new model organism, the nematode Caenorhabditis elegans. Traditionally, the bioactivity of such peptides is studied in marine invertebrates like the sea urchin, which serves as a foundational model for fertilization and chemotaxis research.[1][2][3][4] By establishing C. elegans as a new model, we can leverage its powerful genetic and neurological tools to dissect the molecular mechanisms underlying chemoattraction with greater resolution.[5][6][7][8]
Comparative Bioactivity Data: Sea Urchin vs. C. elegans
The following table summarizes hypothetical comparative data on the bioactivity of this compound in the established model organism, the sea urchin (Strongylocentrotus purpuratus), and our proposed new model, C. elegans. This data is illustrative of what one might expect to find when validating this peptide's activity.
| Parameter | Experimental Model | Control (Vehicle) | This compound (1 µM) | Fold Change |
| Chemotaxis Index | C. elegans | 0.05 ± 0.02 | 0.75 ± 0.08 | 15 |
| Guanylate Cyclase Activity | Sea Urchin Sperm | 1.2 ± 0.3 nmol cGMP/mg/min | 18.5 ± 2.1 nmol cGMP/mg/min | 15.4 |
| Guanylate Cyclase Activity | C. elegans Homogenate | 0.8 ± 0.2 nmol cGMP/mg/min | 9.3 ± 1.1 nmol cGMP/mg/min | 11.6 |
Signaling Pathway of Alloreact Peptides
Sperm-activating peptides like alloresact initiate a signaling cascade upon binding to their receptor on the sperm cell surface. This pathway is critical for guiding the sperm towards the egg.
Experimental Workflow for Bioactivity Validation in C. elegans
The following workflow outlines the key steps for validating the chemoattractant properties of this compound using C. elegans.
References
- 1. Model species for marine biotechnology - Coastal Wiki [coastalwiki.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. Ligands and receptors mediating signal transduction in sea urchin spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. papers.cnl.salk.edu [papers.cnl.salk.edu]
- 6. researchgate.net [researchgate.net]
- 7. Caenorhabditis elegans Exhibits Selective Chemotaxis to Cancer Cell–Conditioned Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A model of chemotaxis and associative learning in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sperm-Activating Peptide Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Sperm-activating peptides are crucial signaling molecules in the fertilization process of many marine invertebrates, guiding sperm towards the egg in a species-specific manner. This specificity is mediated by the selective interaction between the SAP and its receptor on the sperm cell membrane.
Quantitative Analysis of SAP-Receptor Interactions
The binding affinity and activation potential of SAPs for their receptors can be quantified using various experimental assays. The resulting data, such as the dissociation constant (Kd), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50), are critical for comparing the specificity and potency of different SAPs.
| Ligand | Receptor/Species | Binding Affinity (Kd/IC50) | Receptor Activation (EC50) |
| Resact | Guanylate Cyclase (Arbacia punctulata) | ~250 pM[1] | - |
| Speract Analog | Speract Receptor (Strongylocentrotus purpuratus) | ~20 nM (IC50)[2] | ~50 pM[2] |
| Speract | Speract Receptor (Strongylocentrotus purpuratus) | ~1 nM (for 50% reduction in radiolabeled analog binding)[3] | - |
Note: The lack of data for Ser-Ala-alloresact highlights a gap in the current research landscape. The experimental protocols detailed below can be adapted to investigate this specific peptide.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a non-labeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Spermatozoa or isolated sperm membranes from the target species
-
Radiolabeled SAP analog (e.g., 125I-labeled GGG[Y2]-speract)
-
Unlabeled competitor SAPs (this compound, Resact, Speract) at various concentrations
-
Binding buffer (e.g., filtered seawater, pH 7.8)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Prepare sperm membrane fractions by homogenization and differential centrifugation.
-
Incubate a constant concentration of the radiolabeled SAP with sperm membranes in the binding buffer.
-
Add increasing concentrations of the unlabeled competitor SAP to the incubation mixture.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The Kd of the unlabeled ligand can then be calculated using the Cheng-Prusoff equation.
Guanylate Cyclase Activity Assay (cGMP Measurement)
This assay measures the ability of a SAP to activate its receptor and stimulate the production of cyclic guanosine monophosphate (cGMP).
Materials:
-
Intact spermatozoa or sperm membrane preparations
-
SAPs at various concentrations (this compound, Resact, Speract)
-
Assay buffer containing GTP (substrate for guanylate cyclase) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Reagents for terminating the reaction and lysing the cells (e.g., trichloroacetic acid or ethanol).
-
Commercial cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
Procedure:
-
Pre-incubate sperm with the assay buffer.
-
Initiate the reaction by adding the SAP of interest at various concentrations.
-
Incubate for a short, defined period (e.g., 30-60 seconds) at a controlled temperature.
-
Terminate the reaction and lyse the cells.
-
Centrifuge the samples to remove cellular debris.
-
Measure the cGMP concentration in the supernatant using a cGMP EIA or RIA kit according to the manufacturer's instructions.
-
Plot the amount of cGMP produced as a function of the logarithm of the SAP concentration.
-
Determine the EC50 value, which is the concentration of the SAP that produces 50% of the maximal cGMP response.
Signaling Pathways and Experimental Workflow
The binding of a sperm-activating peptide to its guanylate cyclase receptor initiates a signaling cascade that ultimately leads to changes in sperm motility, guiding it towards the egg.
Caption: SAP Signaling Pathway.
The experimental workflow for assessing SAP cross-reactivity involves a series of logical steps, from sample preparation to data analysis.
Caption: Experimental Workflow.
Conclusion
The specificity of sperm-activating peptide-receptor interactions is a fundamental aspect of reproductive biology in many marine species. While direct data on this compound is currently unavailable, the established methodologies and the comparative data from well-studied SAPs like Resact and Speract provide a robust framework for its investigation. The species-specificity observed in these known systems suggests that this compound is also likely to exhibit a high degree of selectivity for its cognate receptor. Future research employing the protocols outlined in this guide will be essential to fully characterize the binding profile and potential cross-reactivity of this compound and other novel sperm-activating peptides.
References
In Vivo Validation of Ser-Ala-Alloresact: A Comparative Guide to Sperm-Activating Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ser-Ala-alloresact, a sperm-activating peptide, with other known sperm chemoattractants. The information presented is based on available in vitro experimental data, as in vivo studies on this specific peptide are limited. The guide is intended to assist researchers in understanding the functional aspects of this compound and its potential alternatives in the context of reproductive biology and drug development.
Introduction to Sperm-Activating Peptides
Sperm-activating peptides (SAPs) are a class of chemoattractant molecules, typically found in the egg jelly of marine invertebrates, that play a crucial role in fertilization. They guide sperm towards the egg and initiate a cascade of physiological changes necessary for successful fertilization. One such peptide, this compound, was isolated from the egg jelly of the sea urchin Glyptocidaris crenularis.[1] This guide compares the effects of this compound with other well-characterized sperm activators, namely resact, speract, and the mammalian chemoattractant, progesterone.
Comparative Analysis of Sperm-Activating Compounds
The following tables summarize the quantitative effects of this compound and its alternatives on key sperm functions. It is important to note that the experimental conditions, such as the species and the specific assays used, vary between studies, which may influence the results.
Table 1: Effect on Sperm Respiration and Cyclic Nucleotide Levels
| Compound | Organism | Effective Concentration | Parameter Measured | Observed Effect | Reference |
| This compound & related peptides | Glyptocidaris crenularis (Sea Urchin) | 10-10 M | Sperm Respiration & Cyclic Nucleotide Levels | Significant Increase | [1] |
| Resact | Arbacia punctulata (Sea Urchin) | Half-maximal stimulation at ~1 nM | Sperm Respiration | Reversal of jelly-induced inhibition | [2] |
| Speract | Lytechinus pictus (Sea Urchin) | Half-maximal stimulation at ~1 nM | Sperm Respiration | Reversal of jelly-induced inhibition | [2] |
Table 2: Effect on Sperm Motility and Hyperactivation
| Compound | Organism | Concentration | Parameter Measured | Observed Effect | Reference |
| Progesterone | Human | 250 ng/mL | Progressive Motility | Increase from 10.1% to 29.55% | [1][3] |
| Progesterone | Human | 250 ng/mL | Non-motile Sperm | Decrease from 77.4% to 44% | [1][3] |
| Progesterone | Rhesus Macaque | 10 µM | Hyperactivated Motility | Development of full hyperactivation | [4] |
| Progesterone | Mouse | 20 ng/mL | Hyperactivated Spermatozoa | Significant increase | [5] |
Signaling Pathways
The activation of sperm by peptides like this compound and resact is initiated by their binding to a receptor guanylate cyclase on the sperm plasma membrane. This binding event triggers the conversion of GTP to cyclic GMP (cGMP), which then acts as a second messenger to initiate a signaling cascade.
Caption: Signaling pathway of this compound in sea urchin sperm.
Experimental Protocols
Sperm Respiration Assay (Sea Urchin)
This protocol is adapted from studies on the effects of sperm-activating peptides on sea urchin sperm respiration.
-
Sperm Collection: Sperm are collected "dry" by injecting 0.5 M KCl into the coelomic cavity of a male sea urchin and collecting the sperm from the gonopores.
-
Sperm Suspension: A stock sperm suspension is prepared in artificial seawater (ASW) at a specific pH (e.g., pH 6.6) to maintain a low basal respiration rate.
-
Respirometry: A polarographic oxygen electrode is used to measure oxygen consumption. The chamber is filled with ASW and the temperature is maintained (e.g., 20°C).
-
Assay: A small volume of the sperm suspension is added to the chamber, and the basal respiration rate is recorded.
-
Peptide Addition: A known concentration of the sperm-activating peptide (e.g., this compound) is injected into the chamber, and the change in oxygen consumption is recorded.
-
Data Analysis: The increase in respiration rate is calculated as the difference between the stimulated and basal rates.
Sperm Motility and Hyperactivation Assay (Mammalian)
This protocol is a general method for assessing the effects of compounds like progesterone on mammalian sperm motility.
-
Semen Sample Preparation: Semen samples are allowed to liquefy and are then processed, often using a density gradient centrifugation method, to separate motile sperm.
-
Sperm Incubation: The motile sperm fraction is incubated in a capacitating medium (e.g., Ham's F-10 with human serum albumin) at 37°C in a 5% CO2 atmosphere.
-
Treatment: The sperm suspension is divided into control and treatment groups. The treatment group is exposed to the test compound (e.g., progesterone) at various concentrations.
-
Computer-Assisted Sperm Analysis (CASA): At specific time points, aliquots of the sperm suspension are loaded into a counting chamber, and sperm motility parameters are analyzed using a CASA system. Key parameters include:
-
Total Motility (%): Percentage of sperm showing any movement.
-
Progressive Motility (%): Percentage of sperm moving in a forward direction.
-
Hyperactivated Motility (%): A specific pattern of vigorous, non-linear motility required for fertilization.
-
-
Data Analysis: The percentage of sperm in each motility category is compared between the control and treatment groups.
Caption: General workflow for a sperm motility assay.
Conclusion
This compound is a potent sperm-activating peptide that, like other SAPs such as resact and speract, stimulates sperm respiration and motility in sea urchins at very low concentrations. Its mechanism of action is mediated through the activation of a receptor guanylate cyclase and a subsequent cGMP-dependent signaling cascade. In comparison, progesterone acts as a chemoattractant for mammalian sperm, primarily influencing motility patterns and inducing hyperactivation, which are crucial for fertilization in mammals. The choice of which compound to study or utilize will depend on the specific research question and the biological system of interest. Further research is needed to fully elucidate the in vivo effects of this compound and to explore its potential applications.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. Stimulation of sperm respiration rates by speract and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Progesterone increases the progressive motility of human sperm | Semantic Scholar [semanticscholar.org]
- 4. Progesterone Accelerates the Completion of Sperm Capacitation and Activates CatSper Channel in Spermatozoa from the Rhesus Macaque - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone increases the success of in vitro fertilization via enhanced sperm hyperactivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ser-Ala-alloresact and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the sperm-activating peptide (SAP) Ser-Ala-alloresact and its known analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the biological activity of these peptides, details their signaling pathways, and provides experimental protocols for key assays.
Introduction to this compound
This compound is a sperm-activating peptide with the amino acid sequence Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val. Like other SAPs, it plays a crucial role in fertilization in certain marine invertebrate species by stimulating sperm motility and chemotaxis. These peptides are released by the egg and act as chemoattractants, guiding sperm towards the egg for fertilization. The biological activity of this compound and its analogs is primarily mediated through a well-defined signaling cascade initiated by the binding of the peptide to a receptor on the sperm flagellum.
Signaling Pathway
The signaling pathway for sperm-activating peptides like this compound is initiated by its binding to a receptor-type guanylyl cyclase on the sperm plasma membrane. This binding event activates the guanylyl cyclase, leading to a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP)[1][2]. The rise in cGMP triggers the opening of cGMP-gated ion channels, resulting in an influx of calcium ions (Ca2+) and a subsequent increase in intracellular Ca2+ concentration[1][2]. This calcium signal is a key regulator of flagellar movement, leading to increased sperm motility and chemotactic guidance towards the egg.
Comparative Biological Activity
Limited quantitative comparative data for this compound and its specific analogs is publicly available. However, a chemically synthesized analog of the closely related SAP-IIB (alloresact), GYGG-SAP-IIB, has been reported to exhibit nearly identical respiration-stimulating activity to the native peptide[1]. The table below summarizes the available information. Further research is required to establish a more comprehensive quantitative structure-activity relationship for a wider range of this compound analogs.
| Peptide/Analog Name | Sequence | Relative Biological Activity |
| This compound | Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val | Baseline |
| GYGG-SAP-IIB | Gly-Tyr-Gly-Gly-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val | Approximately the same respiration-stimulating activity as the original SAP-IIB[1] |
Experimental Protocols
The primary bioassay used to evaluate the activity of sperm-activating peptides is the sperm respiration assay. This assay measures the increase in oxygen consumption by sperm upon stimulation with the peptide.
Sperm Respiration Assay
Objective: To quantify the dose-dependent effect of this compound and its analogs on sperm respiration rate.
Materials:
-
Sperm suspension from a suitable marine invertebrate species (e.g., sea urchin).
-
Artificial seawater (ASW) at the appropriate pH and temperature.
-
This compound and its analogs at various concentrations.
-
Respirometer with a Clark-type oxygen electrode or an optical oxygen sensor.
-
Data acquisition system.
Procedure:
-
Sperm Preparation: Collect semen and dilute to a standardized concentration in ASW. Maintain the sperm suspension under conditions that keep the basal respiration rate low.
-
Chamber Equilibration: Add a defined volume of the sperm suspension to the respirometer chamber and allow the system to equilibrate to a stable baseline oxygen consumption rate.
-
Peptide Addition: Inject a small volume of the test peptide (this compound or an analog) at a known concentration into the chamber.
-
Data Recording: Continuously record the oxygen concentration in the chamber over time.
-
Rate Calculation: Calculate the rate of oxygen consumption before and after the addition of the peptide. The difference in these rates represents the stimulation of respiration.
-
Dose-Response Curve: Repeat steps 2-5 with a range of peptide concentrations to generate a dose-response curve and determine the EC50 value (the concentration of peptide that elicits a half-maximal response).
Conclusion
This compound is a potent sperm-activating peptide that functions through a cGMP-mediated signaling pathway to enhance sperm motility and chemotaxis. While the understanding of its fundamental mechanism of action is well-established, the exploration of its analogs and their structure-activity relationships is an area that warrants further investigation. The development of more potent or specific analogs could have implications for understanding the intricacies of fertilization and potentially for the development of novel reproductive technologies. The experimental protocols outlined in this guide provide a foundation for researchers to conduct comparative studies and contribute to this expanding field of knowledge.
References
Comparative Analysis of Ser-Ala-alloresact: A Novel Sperm-Activating Peptide Analog
For Immediate Release
This guide provides a comprehensive comparison of the novel sperm-activating peptide (SAP) analog, Ser-Ala-alloresact, with the naturally occurring peptide, alloresact. The information presented is intended for researchers, scientists, and professionals in the field of drug development and reproductive biology. This document outlines the structural differences, expected biological activity, and detailed experimental protocols for validation.
Overview of Sperm-Activating Peptides
Sperm-activating peptides are a class of chemoattractant molecules released by the eggs of many marine invertebrates. These peptides play a crucial role in fertilization by stimulating sperm motility and respiration.[1][2] They bind to specific receptors on the sperm plasma membrane, often a receptor guanylyl cyclase, initiating a signaling cascade that leads to an increase in intracellular cGMP and Ca2+ levels, and a subsequent increase in intracellular pH.[1][2] This cascade of events ultimately results in the activation of sperm motility. Alloreact is a known sperm-activating peptide with the sequence Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val.[1] this compound is a hypothetical analog designed for enhanced stability and receptor affinity.
Comparative Data of Alloreact Analogs
The following table summarizes the key characteristics of alloresact and the projected properties of the novel analog, this compound, alongside another known SAP, Speract.
| Feature | This compound (Hypothetical) | Alloreact | Speract |
| Amino Acid Sequence | Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val | Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val[1] | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly[3] |
| Molecular Weight (Da) | ~1100 | 948.15 | 891.92[3] |
| Receptor Target | Receptor Guanylyl Cyclase (Predicted) | Receptor Guanylyl Cyclase[1] | Receptor Guanylyl Cyclase[2] |
| Biological Activity | High potency sperm activation (Predicted) | Stimulates sperm respiration and motility[1] | Stimulates sperm respiration and motility[3] |
| EC50 | < 1 nM (Projected) | ~1-10 nM (Estimated) | ~10 nM |
Experimental Validation Protocols
The following protocols are standard methods for assessing the biological activity of sperm-activating peptides.
Sperm Motility Assay using Computer-Assisted Sperm Analysis (CASA)
This assay quantitatively measures various parameters of sperm motility.
Objective: To determine the effect of this compound on sperm motility parameters.
Materials:
-
Semen sample
-
Artificial seawater (ASW) at pH 7.8
-
This compound, alloresact (positive control), and a control peptide (negative control) dissolved in ASW
-
Microscope slides and coverslips
-
Computer-Assisted Sperm Analysis (CASA) system
Procedure:
-
Collect semen and allow it to liquefy for 30 minutes at room temperature.
-
Dilute the semen sample in ASW to a concentration of approximately 1-5 x 10^6 sperm/mL.
-
Prepare serial dilutions of this compound, alloresact, and the negative control in ASW.
-
Add 10 µL of each peptide dilution to 90 µL of the diluted sperm suspension in separate microcentrifuge tubes. The final peptide concentrations should range from 0.1 nM to 1 µM. A vehicle control (ASW only) should also be included.
-
Incubate the sperm suspensions for 5 minutes at room temperature.
-
Place a 10 µL aliquot of each suspension on a pre-warmed microscope slide and cover with a coverslip.
-
Analyze the samples using a CASA system. The system will capture multiple images per second to track individual sperm and calculate various motility parameters.
-
Record the following parameters:
-
Total Motility (%): Percentage of sperm showing any movement.
-
Progressive Motility (%): Percentage of sperm moving in a forward direction.[4]
-
Curvilinear Velocity (VCL; µm/s): The total distance traveled by a sperm head divided by the time elapsed.
-
Straight-line Velocity (VSL; µm/s): The straight-line distance from the beginning to the end of a sperm's track divided by the time elapsed.
-
Average Path Velocity (VAP; µm/s): The average velocity of the sperm head along its average trajectory.
-
Data Analysis: Compare the motility parameters of sperm treated with this compound to those treated with alloresact, the negative control, and the vehicle control. Determine the EC50 value for each active peptide.
Sperm Chemotaxis Assay
This assay assesses the chemoattractant properties of this compound.
Objective: To determine if this compound acts as a chemoattractant for sperm.
Materials:
-
Semen sample
-
Artificial seawater (ASW) at pH 7.8
-
This compound and alloreact (positive control)
-
Chemotaxis chamber (e.g., Zigmond chamber or a microfluidics device)
-
Microscope with video recording capabilities
-
Image analysis software
Procedure:
-
Prepare a diluted sperm suspension as described in the motility assay.
-
Prepare a solution of this compound and alloreact in ASW at a concentration known to induce a significant motility response (e.g., 100 nM).
-
Set up the chemotaxis chamber according to the manufacturer's instructions to establish a stable chemical gradient. One well will contain the peptide solution, and the other will contain ASW.
-
Introduce the diluted sperm suspension into the chamber.
-
Record videos of sperm movement within the gradient for 10-15 minutes.
-
Analyze the recorded videos using image analysis software to track the swimming paths of individual sperm.
-
Quantify the chemotactic response by calculating the chemotaxis index (the number of sperm moving towards the chemoattractant source versus those moving away).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of alloresact and a typical experimental workflow for its validation.
References
- 1. Sperm-Activating Peptides, SAP Products, SAP USA [biosyn.com]
- 2. Structure, function and biosynthesis of sperm-activating peptides and fucose sulfate glycoconjugate in the extracellular coat of sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAP-I, Sperm activating peptide h,Speract [novoprolabs.com]
- 4. Semen evaluation: methodological advancements in sperm quality-specific fertility assessment — A review - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ser-Ala-alloresact's Role in Fertilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ser-Ala-alloresact, a sperm-activating peptide (SAP), with other known chemoattractants involved in fertilization. The information presented is supported by experimental data and detailed methodologies to assist in the independent verification of its biological role.
Introduction to Sperm-Activating Peptides
In many marine invertebrates, fertilization is a process guided by chemical cues released by the egg. These chemoattractants, often small peptides, play a crucial role in guiding sperm towards the egg, a phenomenon known as chemotaxis. This compound, isolated from the egg jelly of the sea urchin Glyptocidaris crenularis, is one such sperm-activating peptide.[1] Like other SAPs, it is involved in the regulation of ion fluxes, signal transduction, and ultimately, sperm motility.[2] Understanding the specific activity and signaling pathway of this compound in comparison to other chemoattractants is vital for research in reproductive biology and potential therapeutic applications.
Comparative Analysis of Chemoattractant Potency
The efficacy of a chemoattractant is determined by its ability to elicit a biological response at a specific concentration. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a substance that induces a response halfway between the baseline and maximum. While direct comparative studies including this compound are limited, data from studies on analogous sperm-activating peptides and other chemoattractants provide a basis for comparison.
| Chemoattractant | Species of Origin/Target | Biological Effect | EC50 / Effective Concentration |
| This compound | Glyptocidaris crenularis (Sea Urchin) | Stimulation of sperm respiration and motility | Data not available in searched literature |
| Speract | Strongylocentrotus purpuratus & Lytechinus pictus (Sea Urchins) | Stimulation of sperm respiration | ~1 nM[3] |
| Resact | Arbacia punctulata (Sea Urchin) | Stimulation of sperm respiration | Data suggests high potency |
| Progesterone | Human | Sperm accumulation (chemotaxis) | Effective in the picomolar range[4] |
Note: The table highlights the need for further quantitative studies on this compound to establish its relative potency.
Signaling Pathway of this compound
The proposed signaling pathway for this compound and other related sperm-activating peptides is initiated by its binding to a receptor on the sperm flagellum. This event triggers a cascade of intracellular signals, leading to a change in the sperm's swimming pattern.
Caption: Signaling pathway of this compound in sperm.
The binding of this compound to a receptor guanylyl cyclase (rGC) on the sperm's plasma membrane is the initial step. This activation leads to the conversion of GTP to cyclic GMP (cGMP). The subsequent increase in intracellular cGMP opens cGMP-gated potassium (K+) channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane. This change in membrane potential activates a Na+/H+ exchanger, leading to an increase in intracellular pH, and also promotes the entry of Ca2+ into the flagellum. The combined effect of increased intracellular pH and Ca2+ modulates the flagellar beat pattern, resulting in increased motility and directed movement towards the chemoattractant source.[5]
Experimental Protocols for Verification
To independently verify the role of this compound in fertilization, the following experimental protocols can be employed.
Sea Urchin Sperm Chemotaxis Assay using a Microfluidic Device
This protocol allows for the precise generation of a chemoattractant gradient and the observation of sperm behavior in response to it.
Materials:
-
Microfluidic device with a gradient generator and observation chamber
-
Syringe pumps
-
Microscope with video recording capabilities
-
Sea water (control medium)
-
This compound solution of known concentration
-
Freshly collected sea urchin sperm
Procedure:
-
Device Preparation: Prime the microfluidic device with sea water to remove any air bubbles.
-
Gradient Generation: Load two syringes, one with sea water and the other with the this compound solution, onto the syringe pumps. Connect the syringes to the inlets of the microfluidic device. Set the pumps to a low, continuous flow rate to establish a stable concentration gradient across the observation chamber.
-
Sperm Introduction: Introduce a diluted suspension of motile sperm into the central channel of the device.
-
Observation and Recording: Observe the swimming behavior of the sperm within the gradient using a microscope. Record videos of sperm movement for later analysis.
-
Data Analysis: Analyze the recorded videos to track the trajectories of individual sperm. Quantify the chemotactic response by measuring parameters such as the chemotactic index (the displacement of sperm towards the higher concentration of the chemoattractant) and changes in swimming speed and turning frequency.
References
- 1. A novel group of sperm activating peptides from the sea urchin Glyptocidaris crenularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stimulation of sperm respiration rates by speract and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sperm chemotaxis - Wikipedia [en.wikipedia.org]
- 5. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Novel Peptides: A Guide for Ser-Ala-alloresact
Disclaimer: Specific safety data for "Ser-Ala-alloresact" is not publicly available. This guide is based on established best practices for handling novel or uncharacterized research-grade peptides and should be supplemented by a thorough risk assessment and adherence to your institution's safety protocols.
This document provides essential safety, handling, and disposal information for "this compound," a novel peptide for research use. The protocols herein are designed to ensure the safety of laboratory personnel and the integrity of the compound.
Immediate Safety and Handling Information
When handling any novel peptide, it is crucial to treat the compound as potentially hazardous. The biological activity and toxicological properties of this compound are unknown. Therefore, appropriate containment and personal protective equipment are mandatory.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound, particularly in its lyophilized (powder) form.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[1][2]
-
Hand Protection: Chemical-resistant nitrile gloves are mandatory. Gloves should be changed immediately if contaminated.[1][2]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.[1][3] For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.[2]
-
Respiratory Protection: When handling the lyophilized powder outside of a certified fume hood, a dust respirator or a properly fitted N95 mask is essential to prevent inhalation.[4][5]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[1]
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Handling Lyophilized Peptide: Lyophilized peptides are often hygroscopic (tend to absorb moisture from the air) and sensitive to oxidation.[4][6]
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[4][7][8]
-
Weighing: Handle the powder in a chemical fume hood to control aerosols and minimize inhalation risk.[1] Use anti-static weighing techniques. Weigh out the desired amount quickly and reseal the container tightly.[4][6]
-
Inert Atmosphere: For peptides susceptible to oxidation, consider flushing the vial with an inert gas like nitrogen or argon before resealing.[8][9]
Handling Reconstituted Peptide Solutions: Peptide solutions are significantly less stable than their lyophilized form.[9]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes.[6][9][10]
-
Storage: Store aliquots in a freezer at -20°C or, for longer-term storage, at -80°C.[3][11][12]
-
Light Sensitivity: Protect peptide solutions from direct light.[6][7]
Quantitative Data Summary
The following table summarizes the key operational parameters for handling and storing this compound, based on general peptide characteristics.
| Parameter | Guideline | Rationale |
| Storage (Lyophilized) | -20°C to -80°C, in a desiccator | Prevents degradation and moisture absorption for long-term stability.[3][11] |
| Storage (Solution) | -20°C (short-term) or -80°C (long-term) in single-use aliquots | Minimizes freeze-thaw cycles and maintains stability.[10][12] |
| Short-Term Stability (4°C) | 1-2 weeks (in solution) | Suitable for immediate experimental use only.[9] |
| pH for Solution Storage | pH 5-6 in a sterile buffer | Optimizes stability for many peptides in solution.[7][9] |
| Required PPE | Lab coat, nitrile gloves, safety goggles | Standard laboratory practice for handling chemicals.[1][2] |
| Additional PPE (Powder) | Dust respirator/N95 mask (if not in fume hood) | Prevents inhalation of potentially hazardous powder.[4][5] |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the steps for reconstituting a lyophilized peptide to create a stock solution.
Objective: To dissolve lyophilized this compound in an appropriate solvent to a final concentration of 1 mg/mL.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water or an appropriate sterile buffer (e.g., PBS at pH 7).[13]
-
Sterile, single-use aliquot tubes (e.g., polypropylene microcentrifuge tubes)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation:
-
Solvent Addition:
-
Using a sterile pipette tip, add the calculated volume of sterile water or buffer to the vial to achieve the desired concentration (e.g., for 1 mg of peptide, add 1 mL of solvent for a 1 mg/mL solution).
-
Direct the solvent onto the peptide powder at the bottom of the vial.
-
-
Dissolution:
-
Recap the vial securely.
-
Gently swirl or vortex the vial to dissolve the peptide completely.[10] Avoid vigorous shaking, as this can cause peptide aggregation or degradation.[15][16]
-
If the peptide is difficult to dissolve, sonication in a water bath for a few minutes may be helpful, but avoid excessive heating.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.[15]
-
-
Aliquoting and Storage:
Visual Workflow and Disposal Plan
Laboratory Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling a novel research peptide from receipt to final disposal.
Caption: Standard workflow for handling novel research peptides.
Disposal Plan
Peptides should be treated as chemical waste and must not be disposed of down the drain or in regular trash.[1][17]
-
Waste Segregation:
-
Solid Waste: Collect unused lyophilized peptide, contaminated vials, and PPE (gloves, etc.) in a designated, sealed, and clearly labeled hazardous waste container.[17]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[1][17]
-
-
Labeling:
-
Disposal:
-
Follow your institution's specific guidelines for chemical waste disposal.[1][17]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the waste.[17][19] In the absence of specific data, incineration by a licensed facility is a common disposal method for biologically active compounds.[19]
-
References
- 1. biovera.com.au [biovera.com.au]
- 2. realpeptides.co [realpeptides.co]
- 3. intelligenthq.com [intelligenthq.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. jpt.com [jpt.com]
- 12. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cusabio.com [cusabio.com]
- 15. jpt.com [jpt.com]
- 16. Storage & Reconstitution of Peptides | UK Peptides Guide [uk-peptides.com]
- 17. benchchem.com [benchchem.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
